molecular formula C12H13BrN2O2 B3262399 methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate CAS No. 355017-52-6

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Cat. No.: B3262399
CAS No.: 355017-52-6
M. Wt: 297.15 g/mol
InChI Key: WLAQXNVMSYAGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAQXNVMSYAGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

[1]

Part 1: Executive Summary

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (often referred to as 5-Bromo-Tryptophan Methyl Ester) is a critical synthetic intermediate and non-canonical amino acid derivative used extensively in medicinal chemistry and structural biology.[1][2] Functionally, it serves as a "privileged scaffold" due to the presence of the indole moiety—a ubiquitous pharmacophore in FDA-approved drugs—and a reactive bromine handle at the C5 position.

This bromine substituent is not merely structural; it enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly generate libraries of tryptophan derivatives.[1] Furthermore, the methyl ester protection of the carboxylic acid facilitates its direct use in solution-phase peptide synthesis or as a precursor for complex indole alkaloids.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

The compound exists as two enantiomers, though the L-(S)-isomer is the standard for biological applications.[1][2]

PropertyDetail
IUPAC Name Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
Common Name 5-Bromo-L-tryptophan methyl ester (assuming S-isomer)
CAS Number (S-isomer) 1289384-31-1
CAS Number (Racemic) 355017-52-6
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
SMILES COC(=O)CC1=CN=C2C=CC(Br)=CC21
Structural Features[1][6]
  • Indole Core: The bicyclic system provides

    
    -
    
    
    stacking capabilities and hydrogen bond donor properties (N1-H).[1][2]
  • C5-Bromine: An electron-withdrawing halogen that quenches the intrinsic fluorescence of the tryptophan moiety (Heavy Atom Effect) and serves as an electrophilic site for organometallic coupling.[1]

  • Methyl Ester: Protects the C-terminus, preventing zwitterion formation and increasing solubility in organic solvents (DCM, EtOAc) compared to the free amino acid.[1]

Part 3: Synthesis & Preparation Protocols

Mechanistic Route: Fisher Esterification

The most robust synthesis involves the acid-catalyzed esterification of 5-bromo-tryptophan.[1] While thionyl chloride (

Protocol: TMSCl-Mediated Esterification

Reagents: 5-Bromo-L-tryptophan (1.0 eq), Methanol (anhydrous), TMSCl (2.5 eq).[1][2]

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend 5-Bromo-L-tryptophan in anhydrous methanol (0.5 M concentration). The starting material may not fully dissolve initially.[3]

  • Activation: Cool the suspension to 0°C in an ice bath. Add TMSCl dropwise over 20 minutes.[1] Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl and TMS-OMe.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 12–16 hours. The solution should become clear as the ester forms.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and volatile byproducts.

  • Isolation: The product typically isolates as the hydrochloride salt (white/off-white solid).[1] To obtain the free base, partition between Ethyl Acetate and saturated

    
    , dry the organic layer over 
    
    
    , and concentrate.

Synthesiscluster_0Key TransformationStart5-Bromo-Trp(Free Acid)IntermediateProtonatedIntermediateStart->Intermediate Activation (0°C)ReagentTMSCl + MeOH(Generates HCl)Reagent->IntermediateProduct5-Bromo-Trp-OMe(HCl Salt)Intermediate->Product Esterification (RT, 12h)

Figure 1: Reaction workflow for the TMSCl-mediated esterification of 5-bromo-tryptophan.

Part 4: Applications in Drug Discovery[6]

Palladium-Catalyzed Diversification

The C5-bromo position is chemically orthogonal to the amino and ester groups (provided the amine is protected or the catalyst is tolerant).[1] This allows for Suzuki-Miyaura Cross-Coupling to attach aryl or heteroaryl groups, extending the side chain to probe hydrophobic pockets in protein targets.[1]

Workflow:

  • Protection: Protect the N-amine (e.g., Boc anhydride) if using sensitive catalysts.[1]

  • Coupling: React with Aryl-Boronic Acid,

    
     (cat), and 
    
    
    in Dioxane/Water.
  • Result: A library of 5-aryl-tryptophan derivatives.

Fluorescence Quenching Studies

Native Tryptophan is fluorescent (


21
  • Application: Researchers incorporate 5-Br-Trp into peptides to eliminate background fluorescence when studying other fluorophores, or to map protein folding where the loss of fluorescence indicates the specific position of the residue.[1]

Applicationscluster_chemMedicinal Chemistrycluster_bioChemical BiologyCompoundMethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoateSuzukiSuzuki-Miyaura Coupling(Library Generation)Compound->Suzuki Pd(0) / Ar-B(OH)2HeckHeck Reaction(Alkenylation)Compound->Heck Pd(0) / AlkeneProbeFluorescence Quenching(Structural Probe)Compound->Probe Heavy Atom EffectPeptidePeptide Synthesis(Non-canonical incorporation)Compound->Peptide SPPS / Liquid Phase

Figure 2: Strategic applications of 5-bromo-tryptophan methyl ester in synthesis and biology.[1][2]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is anticipated for the free base methyl ester.

Proton NMR ( H NMR, 400 MHz, )
  • 
     8.20 (br s, 1H):  Indole NH.[1]
    
  • 
     7.72 (d, J=1.8 Hz, 1H):  C4-H (Ortho to Br, distinctive doublet).[1]
    
  • 
     7.25 (dd, J=8.6, 1.8 Hz, 1H):  C6-H.[1]
    
  • 
     7.18 (d, J=8.6 Hz, 1H):  C7-H.[1]
    
  • 
     7.05 (s, 1H):  C2-H.
    
  • 
     3.85 (dd, 1H): 
    
    
    -CH (Chiral center).[1]
  • 
     3.70 (s, 3H): 
    
    
    (Methyl ester singlet—diagnostic peak).[1]
  • 
     3.25 (dd, 1H) & 3.05 (dd, 1H): 
    
    
    -CH
    
    
    (Diastereotopic protons).[1]
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Signal:

    
     297.02 (
    
    
    ) and 299.02 (
    
    
    ) [M+H]
    
    
    .
  • Pattern: A 1:1 isotopic ratio is characteristic of a mono-brominated compound.[1]

Part 6: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Tryptophan derivatives are prone to oxidation (browning) upon prolonged exposure to air and light.

  • Solubility: Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in water unless protonated (HCl salt).

References

  • Vertex AI Search . Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health.[1] Available at: [Link]

  • PubChem . 5-Bromo-DL-tryptophan (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • Li, X., et al. A Convenient Synthesis of Amino Acid Methyl Esters. PMC (PubMed Central). Available at: [Link]

Comprehensive Technical Guide on 5-Bromo-L-Tryptophan Methyl Ester (5-Br-Trp-OMe): Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-L-tryptophan methyl ester (5-Br-Trp-OMe) is a highly specialized, non-canonical amino acid derivative that serves as a cornerstone in modern medicinal chemistry, peptide synthesis, and structural biology. The strategic incorporation of a heavy halogen (bromine) at the 5-position of the indole ring provides a highly reactive handle for transition-metal-catalyzed cross-coupling, while the methyl ester acts as a critical protecting group for the α-carboxyl moiety. This whitepaper details the exact physicochemical specifications of 5-Br-Trp-OMe, explores the causality behind its synthetic protocols, and outlines its pivotal role in the development of advanced therapeutics and radiolabeled imaging agents.

Physicochemical Profiling & Structural Dynamics

In rigorous solid-phase peptide synthesis (SPPS) and drug discovery workflows, distinguishing between the free base and the hydrochloride (HCl) salt of 5-Br-Trp-OMe is critical for accurate stoichiometric calculations and long-term reagent stability.

The free base is susceptible to oxidative degradation at the primary amine. Consequently, commercial suppliers and synthetic chemists predominantly utilize the hydrochloride salt , which protonates the amine, drastically reducing its nucleophilicity and susceptibility to oxidation, thereby extending the compound's shelf life.

Quantitative Data: Molecular Weight and Formula

The following table summarizes the precise physicochemical properties required for accurate assay development and synthetic planning [1].

Physicochemical Property5-Br-Trp-OMe (Free Base)5-Br-Trp-OMe HCl (Hydrochloride Salt)
Chemical Formula C₁₂H₁₃BrN₂O₂C₁₂H₁₄BrClN₂O₂
Molecular Weight 297.15 g/mol 333.61 g/mol
Monoisotopic Mass 296.0160 Da332.0000 Da (approximate for salt)
Predicted LogP ~1.8 - 2.9N/A (Highly ionized in solution)
Physical State Off-white solidPale yellow to white crystalline powder
Optimal Storage -20°C (Inert atmosphere)4°C to Room Temperature (Desiccated)

Mechanistic Role in Drug Discovery & PET Imaging

The 5-bromo-indole scaffold is highly prized in the targeted inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are frequently upregulated in tumor microenvironments, driving immune evasion by depleting local tryptophan and accumulating immunosuppressive kynurenine metabolites.

As documented in specialized research on , 5-Br-Trp-OMe serves as a primary precursor for synthesizing radiolabeled diagnostic tracers. The methyl ester is mechanistically necessary here: free carboxylic acids are known to poison palladium catalysts and undergo unwanted decarboxylation during cross-coupling. By masking the carboxyl group, chemists can perform clean Suzuki-Miyaura or Sonogashira couplings at the 5-bromo position to introduce functionalized aryl groups. These groups are subsequently subjected to isotope exchange (e.g., [18F] or[11C] incorporation) to generate highly specific Positron Emission Tomography (PET) imaging agents [2].

Furthermore, the integration of halogenated tryptophans into complex biological systems is transforming antibiotic development. Studies on the demonstrate that introducing 5-bromo-tryptophan into ribosomally produced peptides alters their antimicrobial efficacy and pathogen specificity, proving the utility of this molecule in discovering novel, degradation-resistant antimicrobial agents [3].

Application A 5-Br-Trp-OMe (Halogenated Scaffold) B Palladium-Catalyzed Cross-Coupling A->B Suzuki/Sonogashira C Aryl/Alkyl Substituted Trp Derivative B->C Scaffold Diversification D Radiolabeling ([18F] or [11C] incorporation) C->D Isotope Exchange E PET Imaging Agent (IDO/TDO Targeting) D->E In vivo Evaluation

Downstream application of 5-Br-Trp-OMe in the development of radiolabeled PET imaging agents.

Experimental Protocol: Synthesis of 5-Br-Trp-OMe HCl

This protocol details the esterification of 5-Bromo-L-tryptophan using thionyl chloride (SOCl₂) in methanol.

Causality & Self-Validation: The use of SOCl₂ in methanol is vastly superior to standard Fischer esterification (using H₂SO₄) because it acts as a self-driving, self-validating system. The reaction of SOCl₂ with methanol produces a reactive methyl chlorosulfite intermediate, which attacks the carboxylic acid, subsequently releasing SO₂ (gas) and HCl.

  • Thermodynamic Drive: The evolution of SO₂ gas physically removes a byproduct from the closed system, driving the equilibrium forward to 100% completion via Le Chatelier’s principle.

  • Intrinsic Stabilization: The generated HCl immediately protonates the free α-amine. This prevents the amine from acting as a nucleophile (which would cause unwanted oligomerization) and yields the product directly as a highly stable, easily crystallizable hydrochloride salt without requiring a separate salting-out step.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Suspend 5-Bromo-L-tryptophan (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of thionyl chloride into HCl and SO₂ before it can form the active esterification intermediate.

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the electron-rich indole ring and controls the violent rate of gas evolution.

  • Reflux and Conversion: Remove the ice bath and gradually heat the reaction mixture to reflux (65 °C) for 4–6 hours.

    • Causality: Heating provides the activation energy required to complete the esterification. The reaction validates itself visually: the complete dissolution of the opaque starting suspension into a clear, homogenous solution indicates full conversion.

  • Solvent Evaporation: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and residual volatile byproducts.

    • Causality: Removing the solvent leaves the crude hydrochloride salt isolated as a solid residue, precluding the need for complex aqueous workups.

  • Recrystallization: Dissolve the crude residue in a minimal amount of cold methanol and precipitate the purified product by adding cold diethyl ether. Filter and dry under high vacuum.

    • Causality: Diethyl ether acts as a highly effective anti-solvent, selectively crashing out the polar 5-Br-Trp-OMe HCl salt while leaving non-polar organic impurities dissolved in the supernatant.

Synthesis A 5-Bromo-L-Tryptophan (Starting Material) B Methanol + SOCl2 (0°C to Reflux) A->B Esterification C 5-Br-Trp-OMe HCl (Crude Product) B->C HCl generation in situ D Recrystallization (Ether/Methanol) C->D Purification E Purified 5-Br-Trp-OMe HCl (Yield >95%) D->E Final Isolation

Workflow for the synthesis and isolation of 5-Br-Trp-OMe HCl via in situ esterification.

References

  • PubChem Compound Summary for CID 37819147 (Base structural data surrogate for 5-Bromo-L-Tryptophan derivatives). National Center for Biotechnology Information. Available at:[Link]

  • Radiolabelled IDO/TDO inhibitors for imaging by PET . UQ eSpace - The University of Queensland. Available at:[Link]

  • Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants . PubMed Central (PMC). Available at:[Link]

5-Bromotryptophan Methyl Ester vs. 5-Bromo-Tryptophan Acid: A Technical Guide to Physicochemical Tuning and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and peptide engineering move toward increasingly complex chemical space, the incorporation of unnatural and halogenated amino acids has become a cornerstone of rational design. Among these, 5-bromo-L-tryptophan (5-Br-Trp-OH) and its C-terminal protected derivative, 5-bromotryptophan methyl ester (5-Br-Trp-OMe), offer unique physicochemical properties.

As an application scientist, I frequently observe that the choice between the free acid and the methyl ester is not merely a matter of availability; it is a strategic decision that dictates solubility, synthetic orthogonality, membrane permeability, and target affinity. This whitepaper deconstructs the causality behind these experimental choices, providing a self-validating framework for utilizing these critical building blocks.

Physicochemical Profiling: The Causality of Esterification

The fundamental difference between 5-Br-Trp-OH and 5-Br-Trp-OMe lies in the state of the C-terminus.

In the free acid form (5-Br-Trp-OH) , the molecule possesses both a carboxylic acid (


) and an alpha-amino group (

). At physiological pH (7.4), it exists predominantly as a zwitterion. This dual-charge state maximizes aqueous solubility but severely restricts passive diffusion across hydrophobic lipid bilayers.

Conversely, methyl esterification (5-Br-Trp-OMe) masks the carboxylic acid, neutralizing the negative charge. This seemingly simple modification drastically increases the molecule's lipophilicity (


) and its solubility in polar aprotic and halogenated organic solvents (e.g., DMF, DCM), which are essential for peptide synthesis. Furthermore, masking the hydrogen-bonding capability of the C-terminus alters the overall dipole moment, a factor known to influence the conformational preferences of tryptophan derivatives in membrane interfaces.
Data Presentation: Physicochemical Comparison
Property5-Bromo-L-Tryptophan (Acid)5-Bromotryptophan Methyl Ester
C-Terminus State Free Carboxylate (

)
Protected Ester (

)
Net Charge (pH 7.4) Zwitterionic (Neutral overall, but charged poles)Cationic (Protonated amine, neutral ester)
Aqueous Solubility HighLow
Organic Solubility (DMF/DCM) PoorExcellent
Membrane Permeability Low (Requires active transport)High (Passive diffusion)
Primary Application Enzymatic assays, biological probesPeptide synthesis, prodrug development

Mechanistic Role in Peptide Synthesis

In both solid-phase (SPPS) and solution-phase peptide synthesis, 5-Br-Trp-OMe serves as a critical orthogonal building block. The methyl ester prevents unwanted C-terminal polymerization or side reactions when the alpha-amino group is being coupled to another residue.

For instance, in the total synthesis of complex cyclic peptides like [1], the methyl ester of 5-bromotryptophan is utilized to ensure unidirectional coupling. Once the dipeptide is formed, the methyl ester must be carefully saponified back to the free acid to allow for subsequent cyclization.

Protocol 1: Solution-Phase Dipeptide Coupling and Deprotection

This protocol utilizes HOAt/EDCI to maximize coupling efficiency and minimize racemization of the sterically bulky halogenated tryptophan.

  • Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-Isoserine) in anhydrous DMF. Add 1.1 eq of HOAt (1-Hydroxy-7-azabenzotriazole) and 1.1 eq of EDCI hydrochloride. Stir at

    
     for 15 minutes to form the active ester.
    
  • Coupling: Add 1.0 eq of 5-Br-Trp-OMe hydrochloride and 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the hydrochloride salt. Stir the reaction mixture at room temperature for 4–6 hours.

  • Isolation: Dilute with ethyl acetate, wash successively with 5%

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate under reduced pressure to yield the protected dipeptide.
  • Saponification (Deprotection): To convert the ester back to the free acid for downstream coupling, dissolve the dipeptide in a 3:1:1 mixture of THF/MeOH/

    
    . Add exactly 1.1 eq of LiOH at 
    
    
    
    . Crucial Step: LiOH is chosen over NaOH because its milder nature prevents epimerization of the alpha-chiral center. Monitor by TLC until the ester is consumed, then carefully acidify to pH 3 with 1M HCl and extract with ethyl acetate.

Halogen Bonding and Target Affinity in Drug Design

The strategic incorporation of the 5-bromo substitution is frequently aimed at exploiting halogen bonding —a highly directional non-covalent interaction where the electron-deficient "sigma-hole" of the bromine atom acts as a Lewis acid, interacting with Lewis bases (e.g., oxygen or nitrogen atoms) on a target protein.

Recent advancements in targeting "undruggable" small GTPases have demonstrated the power of this approach. In the development of [2], substituting a standard tryptophan with 5-bromotryptophan at position 11 yielded a remarkable 9-fold enhancement in binding affinity. Structural analysis revealed that this affinity boost was driven by a precise halogen bond formed between the 5-bromo moiety and the amine side chain of the Lys166 residue on Cdc42.

G cluster_0 Cyclized Peptide Inhibitor cluster_1 Target Protein (Cdc42) N1 5-Bromotryptophan (Pos 11) [Halogen Bond Donor] N2 Lys166 Residue [Lewis Base Acceptor] N1->N2 Sigma-Hole Halogen Bond

Mechanistic pathway of halogen bonding between 5-Br-Trp and a target lysine residue.

Permeability and Cellular Prodrug Dynamics

In cellular assays, delivering polar amino acids across the cell membrane is notoriously difficult. Here, 5-Br-Trp-OMe functions as a classic prodrug . The lipophilic methyl ester readily traverses the hydrophobic lipid bilayer via passive diffusion. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester bond, unmasking the carboxylate to yield the active 5-Br-Trp-OH. Because the resulting zwitterion is membrane-impermeable, the active molecule is effectively "trapped" inside the cell, increasing the local intracellular concentration for target engagement.

G Extracellular Extracellular Space (Aqueous) Membrane Lipid Bilayer (Hydrophobic Barrier) Extracellular->Membrane 5-Br-Trp-OMe (Lipophilic) Intracellular Intracellular Space (Esterase Active) Membrane->Intracellular Passive Diffusion Active 5-Br-Trp-OH (Trapped Active Form) Intracellular->Active Esterase Hydrolysis

Cellular uptake and enzymatic activation workflow of 5-Br-Trp-OMe prodrug.

Enzymatic Probes and Biosynthetic Applications

While the methyl ester dominates synthetic chemistry, the free acid (5-Br-Trp-OH) is the mandatory substrate for biological and enzymatic investigations, as enzymes have evolved to recognize the native carboxylate moiety.

Recent breakthroughs in biocatalysis have utilized 5-Br-Trp-OH to map novel enzymatic pathways. For example, the discovery of the oxygen-dependent diiron oxidase SktA revealed its ability to single-handedly convert 5-bromo-L-tryptophan into 5-bromoskatole [3]. Additionally, synthetic biology approaches have successfully incorporated 5-Br-Trp-OH into ribosomally synthesized and post-translationally modified peptides (RiPPs) like Nisin. Using a Lactococcus lactis expression system, the incorporation of bromotryptophan resulted in a against priority pathogens[4].

Protocol 2: Enzymatic Conversion Assay using SktA

This protocol validates the aerobic conversion of the free acid substrate by diiron oxidases.

  • Reaction Assembly: In a 50 mM HEPES buffer (pH 7.5), combine 1 mM 5-bromo-L-tryptophan (free acid), 100 µM purified SktA enzyme, 2 mM ascorbic acid (reducing agent), and 100 µM

    
    .
    
  • Incubation: Incubate the mixture at

    
     for 2 hours under aerobic conditions. Causality: Oxygen is the terminal electron acceptor required for the formation of the substrate-triggered peroxo 
    
    
    
    intermediate.
  • Quenching: Terminate the reaction by adding an equal volume of LC-MS grade acetonitrile containing 0.1% formic acid to precipitate the protein.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS (monitoring UV absorbance at 280 nm and specific

    
     transitions) to quantify the depletion of 5-Br-Trp and the formation of 5-bromoskatole.
    

Conclusion

The dichotomy between 5-bromotryptophan methyl ester and its free acid form perfectly illustrates the principle of physicochemical tuning in drug discovery. The methyl ester is the undisputed champion of synthetic workflows and prodrug delivery, offering orthogonal protection and membrane permeability. Conversely, the free acid is the biologically relevant entity, essential for enzymatic recognition, biocatalytic conversions, and final target engagement. Understanding the causality behind these properties ensures rigorous, self-validating experimental design.

References

  • Total Synthesis of Nominal (11S)- and (11R)-Cyclocinamide A National Institutes of Health (NIH) - PMC URL:[Link]

  • Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins Biochemistry (ACS Publications), 2026 URL:[Link]

  • Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases Journal of the American Chemical Society (JACS), 2025 URL:[Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity Journal of Natural Products (ACS Publications), 2024 URL:[Link]

Chemical Identity and Application Profile: 5-Bromo-Tryptophan Methyl Ester Derivatives

[1][2][3][4][5][6]

Part 1: Nomenclature & Identification (Synonyms List)

The precise identification of halogenated tryptophan derivatives is critical in peptide chemistry and drug discovery, where stereochemistry (L- vs. D-) and functional group protection (Methyl ester vs. Free acid) dictate reactivity.[1][2][3]

The following table consolidates the nomenclature for Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate , distinguishing between the biologically relevant L-isomer, the racemic mixture, and its precursors.

Master Synonyms & Identifiers Table
Category Primary Name / Synonym Identifier (CAS/Code) Context / Notes
Target Compound (L-Isomer) 5-Bromo-L-tryptophan methyl ester 93299-38-8 The primary building block for chiral peptide synthesis.[2][4]
Systematic Name Methyl (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoateN/AIUPAC designation for the L-isomer.[1][2]
Target Compound (Racemic) 5-Bromo-DL-tryptophan methyl ester355017-52-6 Used in non-stereospecific assays or crystallographic phasing.[1]
Shorthand H-Trp(5-Br)-OMeN/AStandard peptide synthesis notation.[1][2]
Precursor (Acid) 5-Bromo-L-tryptophan93299-40-2 The starting material for esterification.[1][2]
Salt Form 5-Bromo-L-Trp-OMe[5][1][6][7] · HClVaries by supplierThe stable hydrochloride salt form (most common commercial format).[1][2][3]
SMILES COC(=O)CC1=CNC2=C1C=C(Br)C=C2N/AString for chemoinformatics (L-isomer).
InChIKey KZDNJQUJBMDHJW-UHFFFAOYSA-NN/AStandard machine-readable identifier.[1]

Part 2: Physicochemical Profile & Stability[6][7][11][12]

Understanding the physical behavior of 5-bromo-tryptophan methyl ester is essential for experimental reproducibility.[1][2]

  • Molecular Weight: 297.15 g/mol (Free Base) / ~333.6 g/mol (HCl Salt).[2][3]

  • Solubility:

    • High: DMSO, Methanol, DMF.[1][2][3]

    • Moderate: Water (improved significantly as the HCl salt).[1][2][3]

    • Low: Non-polar solvents (Hexanes, Diethyl ether).[1][2][3]

  • Stability:

    • Oxidation Sensitivity: Like all indoles, the C2 position is susceptible to oxidation.[1][2][3] The 5-bromo substituent withdraws electron density, slightly stabilizing the ring compared to native tryptophan, but protection from light and inert atmosphere (Ar/N2) storage is mandatory to prevent pink/brown discoloration (oxidation products).[1][2]

    • Hydrolysis: The methyl ester is labile under basic conditions (pH > 9).[1][2][3] Avoid prolonged exposure to aqueous bases unless saponification is intended.[1][2][3]

Part 3: Synthetic Pathways (Expertise & Protocols)[5][6][7]

Core Synthesis: Fischer Esterification

The most robust method for synthesizing 5-bromo-tryptophan methyl ester from its acid precursor involves thionyl chloride (

12312
Mechanism of Action
  • Activation:

    
     reacts with methanol to form methyl chlorosulfite and anhydrous HCl.[1][2][3]
    
  • Protonation: The carboxylic acid carbonyl is protonated, increasing electrophilicity.[1][2][3]

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.[1][2][3]

  • Elimination: Water is eliminated (scavenged by excess thionyl chloride), rendering the reaction irreversible under these conditions.

Step-by-Step Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic


123123
  • Preparation:

    • Chill 50 mL of anhydrous methanol (MeOH) to 0°C in a round-bottom flask under nitrogen.

    • Why: Low temperature prevents uncontrolled exotherms when

      
       is added.[1][2][3]
      
  • Activation:

    • Add Thionyl Chloride (3.0 equiv) dropwise to the cold methanol over 15 minutes.

    • Observation: The solution may fume slightly.[1][2][3] Stir for 10 minutes to allow

      
       generation.
      
  • Addition:

    • Add 5-Bromo-L-tryptophan (1.0 equiv) solid in one portion.

    • Why: Adding the solid to the pre-formed acidic methanol prevents local overheating of the solid amino acid.[1][2][3]

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat to reflux (65°C) for 4–6 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and the ester (
      
      
      ) should appear.[1][2][3]
  • Work-up:

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .[1][2][3]
      
    • Crucial Step: Re-dissolve the residue in a minimum amount of cold MeOH and precipitate by adding cold Diethyl Ether (

      
      ).[1][2][3]
      
    • Filter the white/off-white precipitate.[1][2][3] This is the Hydrochloride Salt .[1][2][3]

  • Yield & Purity:

    • Typical Yield: >90%.[1][2][3]

    • Purity Check:

      
      -NMR (DMSO-
      
      
      ) should show a sharp singlet at
      
      
      ppm (Methyl ester).[1][2][3]

Part 4: Applications in Drug Discovery[6][7]

Peptidomimetics & Cross-Coupling

The bromine atom at the 5-position is a "chemical handle."[1][2][3] Unlike native tryptophan, this derivative allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1][2] This enables researchers to extend the indole ring with aryl or heteroaryl groups, expanding the chemical space for library generation in SAR (Structure-Activity Relationship) studies.[1][2][3]

Structural Biology (Phasing)

In X-ray crystallography, the "Phase Problem" often hinders structure determination.[1][2][3] The heavy bromine atom (

123SAD (Single-wavelength Anomalous Diffraction)12
Fluorescence Quenching

Tryptophan is naturally fluorescent.[1][2][3] However, the heavy atom effect of the bromine substituent promotes intersystem crossing, significantly quenching fluorescence and increasing phosphorescence.[1][2][3] This property is utilized in FRET assays to eliminate background noise from the tryptophan residue itself when studying binding events.[1][2][3]

Part 5: Visualizations

Structural & Synthetic Logic

Gcluster_0Precursorcluster_1cluster_2ProductTrp5-Bromo-L-Tryptophan(CAS: 93299-40-2)Product5-Bromo-Trp-OMe · HCl(Target Ester)Trp->ProductFischer Esterification(Reflux, 4-6h)SOCl2SOCl2(Thionyl Chloride)SOCl2->ProductActivatorMeOHMeOH(Methanol)MeOH->ProductSolvent/ReactantApp1Peptide Synthesis(SPPS)Product->App1App2Suzuki Coupling(Pd-Catalyzed)Product->App2App3X-Ray Phasing(Anomalous Signal)Product->App3

Caption: Synthetic workflow converting 5-Bromo-L-Tryptophan to its methyl ester, branching into key downstream applications.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2827264, Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.[1][2] Retrieved from [Link][1][2][3]

5-Bromoindole-3-Alanine Methyl Ester: A Strategic Scaffold for Late-Stage Peptide Diversification and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromoindole-3-alanine methyl ester (commonly referred to as 5-bromotryptophan methyl ester) has emerged as a privileged, non-canonical amino acid scaffold in modern medicinal chemistry and peptide engineering. By combining the structural mimicry of canonical tryptophan with the orthogonal reactivity of a C5-halogen, this molecule serves as a dual-purpose building block. It enables both the enhancement of target affinity via halogen bonding and the late-stage diversification of complex peptides through transition-metal-catalyzed cross-coupling. This technical guide provides an in-depth mechanistic analysis and field-validated protocols for integrating this compound into advanced drug development workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 5-bromotryptophan methyl ester is critical for predicting its behavior in solid-phase peptide synthesis (SPPS) and organometallic reactions. The methyl ester acts as a crucial protecting group, preventing the carboxylic acid from poisoning palladium catalysts or participating in unwanted side reactions during functionalization.

Table 1: Physicochemical and Structural Profiling

PropertyValue
IUPAC Name Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
CAS Registry Numbers 93299-38-8 (L-isomer) 355017-52-6 (DL-isomer) 1174758-44-1 (HCl salt)[1],,[2]
Key Structural Handles C5-Bromide: Electrophilic handle for cross-coupling.Methyl Ester: C-terminus protection.Indole N-H: Hydrogen bond donor.

Mechanistic Rationale: The 5-Bromo Advantage in Drug Design

Halogen Bonding & Target Affinity

Bromine is a relatively heavy, polarizable halogen that exhibits an anisotropic charge distribution, creating an electrophilic "sigma-hole" at its distal end. This unique electronic property allows 5-bromotryptophan to form highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls or lysine side chains) within target protein pockets. For instance, the incorporation of 5-bromotryptophan into constrained beta-hairpin peptides targeting the flat, challenging effector-binding surface of the Cdc42 GTPase resulted in a 9-fold enhancement in binding affinity by effectively mimicking natural CRIB domain effectors (3)[3].

Orthogonal Reactivity for Late-Stage Diversification

The C5-bromo position is electronically activated for oxidative addition by low-valent transition metals. Unlike canonical amino acids, the 5-bromoindole moiety allows researchers to synthesize a base peptide and divergently modify it. The Suzuki-Miyaura reaction, involving organoboron species, is highly appropriate for this given the stability, environmentally benign nature of the reactants, and their amenability to the aqueous conditions often required for peptide derivatization (4)[4].

Systems Visualization: Late-Stage Diversification Workflow

The following diagram maps the logical workflow for utilizing the 5-bromo handle to generate diverse libraries of non-canonical tryptophan derivatives.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Start 5-Bromotryptophan Methyl Ester Suzuki Suzuki-Miyaura (Arylboronic Acids) Start->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd(II), CuI Buchwald Buchwald-Hartwig (Amines/Anilines) Start->Buchwald Pd(0), Ligand Product1 5-Aryl Tryptophan Derivatives Suzuki->Product1 Product2 5-Alkynyl Tryptophan Derivatives Sonogashira->Product2 Product3 5-Amino Tryptophan Derivatives Buchwald->Product3 App1 Peptide Diversification & Drug Discovery Product1->App1 Product2->App1 Product3->App1

Workflow of Palladium-Catalyzed Late-Stage Diversification of 5-Bromotryptophan Methyl Ester.

Advanced Synthetic Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol 1: Microwave-Promoted Suzuki-Miyaura Cross-Coupling

Objective: Generate 5-aryl tryptophan derivatives. Causality & Design: The indole ring exerts steric and electronic constraints that can stall traditional thermal cross-coupling. Microwave irradiation is employed to rapidly surpass the activation energy barrier for Pd(0) oxidative addition into the C-Br bond, reducing reaction times from hours to minutes and minimizing the risk of alpha-carbon epimerization (5)[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe reactor vial, combine 5-bromotryptophan methyl ester (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2–1.5 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Purge the solution with Argon for 10 minutes. (Causality: Dissolved oxygen rapidly degrades the active Pd(0) catalyst to an inactive Pd(II) oxide species, halting the catalytic cycle).

  • Microwave Irradiation: Seal the vial and heat at 100°C for 15–20 minutes under microwave irradiation.

  • Validation & Workup: Monitor conversion via LC-MS. Upon full consumption of the starting material, cool the mixture, dilute with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via silica gel column chromatography.

Protocol 2: Controlled Saponification for SPPS Integration

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid for subsequent peptide coupling. Causality & Design: Due to the protection group lability of alpha-amino acids, standard harsh basic hydrolysis leads to rapid epimerization at the chiral alpha-center. Utilizing exactly one equivalent of base ensures selective ester cleavage while preserving stereochemical integrity (6)[6].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 5-bromotryptophan methyl ester in a 3:1 mixture of THF/H₂O and cool to 0°C. Add exactly 1.0 equivalent of NaOH or LiOH dropwise.

  • Monitoring: Stir for 2 hours at 0°C. Validate the disappearance of the ester via TLC (Hexanes/EtOAc 1:1).

  • Acidification: Carefully adjust the pH to 3–4 using 1M HCl. (Causality: Over-acidification protonates the indole nitrogen and the alpha-amine, drastically increasing water solubility and ruining extraction yields).

  • Isolation & Activation: Extract the free acid with DCM, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude acid should be immediately activated with HOAt and EDCI hydrochloride before introduction into the peptide chain to prevent degradation[6].

Quantitative Data Presentation: Diversification Yields

The following table summarizes the expected quantitative yields for the late-stage diversification of 5-bromotryptophan derivatives utilizing various palladium-catalyzed cross-coupling methodologies.

Table 2: Comparative Yields of Palladium-Catalyzed Reactions

Reaction TypeTypical Coupling PartnerOptimal Catalyst SystemConditionsReported Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Microwave, 100°C, 20 min75–85%[5]
Buchwald-Hartwig AnilineL-Pd-G1 / tBu-XPhosWater, 100°C, 8 min56–75%[7]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuITEA, 80°C, 12 h60–80%[5]

Conclusion

5-Bromoindole-3-alanine methyl ester represents a critical intersection between synthetic organic chemistry and structural biology. By leveraging the specific electronic properties of the C5-bromine atom, researchers can systematically probe protein-protein interactions via halogen bonding or utilize the residue as an orthogonal handle for rapid, late-stage peptide diversification. Adherence to the strict, self-validating protocols outlined above ensures high-fidelity synthesis, minimizing epimerization and maximizing catalytic turnover in drug discovery pipelines.

References

  • ChemScene. "Methyl 2-amino-3-(5-bromo-1h-indol-3-yl)propanoate | ChemScene." 1

  • MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."4

  • RSC Publishing. "Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions." 7

  • American Peptide Society. "Mimicking Nature's Grip - Research."3

  • NIH PMC. "Total Synthesis of Nominal (11S)- and (11R)-Cyclocinamide A." 6

  • Benchchem. "5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis." 5

  • MolAid. "L-5-bromotryptophan methyl ester - CAS号93299-38-8." 2

  • Apeptides. "L-5-BromoTryptophan methyl ester hydrochloride."

Sources

Engineering Indole-Modified Amino Acid Esters: A Strategic Framework for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly targeted, multi-pharmacophore architectures, the fusion of the indole scaffold with amino acid esters has emerged as a highly privileged structural motif[1]. As a Senior Application Scientist, my objective in this technical guide is to deconstruct the chemical and biological rationale behind indole-modified amino acid esters. By bridging synthetic methodologies with robust, self-validating biological screening workflows, this whitepaper provides a comprehensive blueprint for researchers aiming to leverage these hybrid molecules in oncology, antiviral, and metabolic disease paradigms[2][3].

Mechanistic Rationale: The Hybrid Pharmacophore

The design of indole-modified amino acid esters is not arbitrary; it is rooted in strict physicochemical causality.

The Indole Core: The indole ring—a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring—is ubiquitous in nature, most notably in the essential amino acid tryptophan and the neurotransmitter serotonin[4][5]. Its planar, electron-rich aromatic system facilitates robust


 stacking with hydrophobic protein pockets, while the N-H group acts as a critical, directional hydrogen bond donor[1].

The Amino Acid Ester: Free amino acids often suffer from poor cellular permeability due to their zwitterionic nature at physiological pH. By converting the carboxyl group into an ester (e.g., methyl, ethyl, or tert-butyl), we drastically increase the molecule's lipophilicity (LogP), thereby enhancing passive membrane diffusion. Furthermore, the inherent chirality of the amino acid backbone ensures stereospecific engagement with target receptors, minimizing off-target toxicity.

When fused, these two components create a hybrid pharmacophore capable of bridging distinct binding domains within a single target protein, such as the colchicine binding site on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-tubulin or the ATP-binding pocket of kinases[3].

G Indole Indole Scaffold (π-π stacking, H-bond donor) Hybrid Indole-Modified Amino Acid Ester (Hybrid Pharmacophore) Indole->Hybrid Structural Fusion AAE Amino Acid Ester (Chirality, Lipophilicity) AAE->Hybrid Conjugation Target1 Tubulin Inhibition (Anticancer) Hybrid->Target1 High Affinity Binding Target2 Viral Proteases (Antiviral) Hybrid->Target2 Active Site Blockade Target3 PPARγ Agonism (Metabolic) Hybrid->Target3 Receptor Modulation

Design logic of indole-modified amino acid esters for multi-target drug discovery.

Synthetic Methodologies: Stereoselective Late-Stage Functionalization

Historically, the Fischer indole synthesis has been the gold standard for constructing the indole core[6][7]. However, the harsh acidic conditions required for Fischer indolization often lead to the racemization of sensitive amino acid chiral centers. To maintain scientific integrity and stereochemical purity, modern application scientists favor late-stage C-H functionalization[8].

Protocol 1: Stereoselective C5-Arylation of Amino Acid Esters via Pd(II) Catalysis

This protocol describes the direct coupling of an N-protected amino acid ester with a 5-iodoindole, ensuring the preservation of the


-carbon's stereochemistry.

Step 1: Substrate Preparation

  • Action: Dissolve the N-protected amino acid ester (1.0 eq) and 5-iodoindole (1.2 eq) in anhydrous hexafluoroisopropanol (HFIP) at a concentration of 0.1 M.

  • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent. It stabilizes the palladium catalytic intermediates and significantly enhances the regioselectivity of the C-H activation step compared to standard solvents like DMF or toluene.

Step 2: Catalyst Activation

  • Action: Add Palladium(II) acetate (Pd(OAc)2, 10 mol%) and Silver acetate (AgOAc, 2.0 eq) to the reaction vial.

  • Causality: Pd(OAc)2 initiates the C-H activation. The silver salt is critical as a halide scavenger; it precipitates the cleaved iodine as AgI, thereby regenerating the active Pd(II) species and driving the catalytic cycle forward without product inhibition.

Step 3: C-H Activation & Coupling

  • Action: Seal the vial, purge with argon, and heat to 80°C for 14 hours with continuous stirring.

  • Causality: The argon atmosphere prevents the oxidative degradation of the electron-rich indole core. A temperature of 80°C provides the exact activation energy required for C(sp3)-H bond cleavage without inducing thermal racemization of the amino acid's chiral center.

Step 4: Work-up and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad. Concentrate the filtrate and purify via flash column chromatography.

  • Causality: Rapid filtration removes the precipitated AgI and Pd black. Removing these heavy metals immediately prevents the synthesized hybrid ester from being sequestered by the metal matrix, ensuring high isolated yields (>85%).

Structure-Activity Relationship (SAR) & Optimization Data

Modifications on the indole ring and the ester alkyl chain drastically alter biological activity. The introduction of electron-withdrawing groups (e.g., halogens) at the C5 or C6 position of the indole enhances lipophilicity and target residence time, particularly against cancer cell lines[1].

Below is a quantitative summary of SAR optimization for synthesized indole-modified tryptophan esters evaluated against the A549 lung cancer cell line.

Compound IDIndole ModificationAmino Acid CoreEster GroupLogP (Calculated)IC50 (µM) vs A549
HAE-01 None (1H-Indole)L-TryptophanMethyl2.1412.50 ± 1.2
HAE-02 5-MethoxyL-TryptophanMethyl2.454.20 ± 0.5
HAE-03 5-BromoL-TryptophanEthyl3.210.85 ± 0.1
HAE-04 5-BromoD-TryptophanEthyl3.21> 50.00
HAE-05 1-Methyl-5-BromoL-Tryptophantert-Butyl4.100.32 ± 0.04

Data Interpretation: The stark difference in IC50 between HAE-03 (L-isomer) and HAE-04 (D-isomer) validates the necessity of preserving stereochemistry during synthesis; the biological target exhibits strict chiral recognition. Furthermore, increasing the bulk and lipophilicity of the ester group (HAE-05) significantly improves potency.

In Vitro Screening & Validation Workflows

To validate the efficacy of these compounds, a robust, self-validating screening protocol is required. Because many indole derivatives act as tubulin polymerization inhibitors[3], we utilize a target-specific kinetic assay to confirm the mechanism of action.

Protocol 2: High-Throughput Tubulin Polymerization Inhibition Assay

Step 1: Reagent Preparation

  • Action: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Causality: GTP is the essential energy source for tubulin heterodimer assembly. EGTA is included to chelate trace calcium ions, which would otherwise prematurely inhibit microtubule polymerization and ruin the assay's baseline.

Step 2: Compound Incubation

  • Action: Dispense 5 µL of the test compound (serial dilutions in DMSO, ensuring final DMSO concentration is <1%) into a 96-well half-area plate. Add 45 µL of the tubulin mixture.

  • Causality: Restricting DMSO to below 1% is a critical self-validating control; higher concentrations induce solvent-mediated protein denaturation, leading to false-positive inhibition readouts.

Step 3: Kinetic Measurement

  • Action: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Causality: 37°C mimics the physiological temperature required for microtubule nucleation. The increase in absorbance at 340 nm corresponds directly to the light scattering caused by the formation of polymerized microtubule networks.

Step 4: Data Validation via Dual Controls

  • Action: Calculate the

    
     of the growth phase. Compare against Paclitaxel (positive control for polymerization enhancement) and Colchicine (positive control for polymerization inhibition).
    
  • Causality: Utilizing dual, opposing controls ensures the assay's dynamic range is intact and definitively proves whether the indole-ester is acting as a destabilizing or stabilizing agent.

G Synth Library Synthesis (Pd-Catalyzed Arylation) Purify LC-MS/NMR Characterization Synth->Purify >95% Purity Screen Primary Screening (Cell Viability MTT) Purify->Screen Library Input Target Target Validation (Tubulin Assay) Screen->Target IC50 < 1 µM Lead Lead Optimization (SAR Analysis) Target->Lead Mechanism Confirmed Lead->Synth Rational Redesign

Iterative workflow for synthesis, screening, and optimization of hybrid esters.

Mechanistic Signaling Pathways: The Apoptotic Cascade

When an indole-modified amino acid ester successfully inhibits tubulin, it triggers a highly specific cascade of intracellular events. The indole core binds to the colchicine site at the interface of


 and 

-tubulin, preventing the heterodimers from assembling into functional microtubules[3]. This disruption halts the formation of the mitotic spindle, leading to prolonged G2/M phase cell cycle arrest. The cell, unable to divide, undergoes prolonged stress which downregulates anti-apoptotic proteins (like Bcl-2) and activates the executioner caspases, culminating in apoptosis.

G Drug Indole-Amino Acid Ester Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Prevents Polymerization Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Prolonged Stress Caspase Caspase-3/9 Activation Bcl2->Caspase Cytochrome C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Apoptotic signaling cascade triggered by indole-modified esters targeting tubulin.

Conclusion

The strategic integration of indole scaffolds with amino acid esters represents a masterclass in rational drug design. By understanding the causality behind synthetic choices—such as utilizing Pd-catalyzed late-stage functionalization to preserve chirality—and employing self-validating biological assays, researchers can efficiently navigate the complex landscape of hit-to-lead optimization. As demonstrated, these hybrid molecules offer tunable lipophilicity, stereospecific target engagement, and potent multi-pathway modulation, solidifying their status as a cornerstone of modern therapeutic discovery.

References

  • [2] A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science | 2

  • [3] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI | 3

  • [1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI | 1

  • [4] Biomedical Importance of Indoles | NIH PMC |4

  • [6] Indole: Chemical Properties, Synthesis, Applications, and Analysis | Creative Proteomics | 6

  • [5] Indole | Wikipedia | 5

  • [8] Indole Ring Synthesis: From Natural Products to Drug Discovery | ResearchGate | 8

  • [7] Practical Methodologies for the Synthesis of Indoles | ACS Publications | 7

  • [9] Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI | 9

Sources

Methodological & Application

Synthesis of 5-Bromo-Tryptophan Methyl Ester from 5-Bromoindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-tryptophan and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the indole ring of tryptophan provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. Furthermore, the bromo-substituent itself can influence the pharmacological properties of the parent molecule. This document provides a detailed, step-by-step guide for the synthesis of 5-bromo-tryptophan methyl ester from the readily available starting material, 5-bromoindole.

The synthetic strategy outlined herein is a robust and well-established route that proceeds through the formation of a key intermediate, 5-bromogramine. This is followed by the construction of the amino acid side chain using a malonic ester synthesis approach, and subsequent functional group manipulations to yield the final product. This application note is intended to provide both a practical laboratory protocol and a deeper understanding of the chemical principles underpinning each step.

Overall Synthetic Scheme

The synthesis of 5-bromo-tryptophan methyl ester from 5-bromoindole can be accomplished in a three-stage process. The overall transformation is depicted below:

Synthesis_Workflow Bromoindole 5-Bromoindole Mannich Mannich Reaction Bromoindole->Mannich Bromogramine 5-Bromogramine Mannich->Bromogramine Alkylation Alkylation of Diethyl Acetamidomalonate Bromogramine->Alkylation Malonate_Adduct Diethyl 2-acetamido-2-((5-bromo-1H-indol-3-yl)methyl)malonate Alkylation->Malonate_Adduct Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Malonate_Adduct->Hydrolysis_Decarboxylation BromoTryptophan 5-Bromo-Tryptophan Hydrolysis_Decarboxylation->BromoTryptophan Esterification Fischer-Speier Esterification BromoTryptophan->Esterification Final_Product 5-Bromo-Tryptophan Methyl Ester Esterification->Final_Product

Caption: Overall workflow for the synthesis of 5-bromo-tryptophan methyl ester.

Part 1: Synthesis of 5-Bromogramine via the Mannich Reaction

The first stage of the synthesis involves the aminomethylation of 5-bromoindole at the C3 position through the Mannich reaction. This reaction is a classic example of electrophilic substitution on an electron-rich indole ring. An iminium ion, generated in situ from formaldehyde and dimethylamine, serves as the electrophile.

Experimental Protocol: Synthesis of 5-Bromogramine

Materials and Reagents:

  • 5-Bromoindole

  • Glacial Acetic Acid

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (30% aqueous solution)

  • Crushed Ice

  • Distilled Water

  • Acetone (for recrystallization, optional)

Procedure:

  • In a flask, dissolve 5-bromoindole (1.0 eq) in glacial acetic acid.

  • To this solution, add a 40% aqueous solution of dimethylamine (approximately 3.5 eq). The mixture may become warm.

  • Cool the mixture to below 30°C in a water bath.

  • With stirring, add a 37% aqueous solution of formaldehyde (approximately 2.5 eq).

  • Allow the reaction mixture to stand at room temperature for at least one hour.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Make the mixture alkaline by the careful, slow addition of a 30% sodium hydroxide solution. It is crucial to maintain a low temperature during this step to prevent the formation of an oily product.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with cold distilled water until the washings are neutral.

  • Dry the product under vacuum. The crude 5-bromogramine can be used in the next step without further purification, or it can be recrystallized from acetone to obtain a purer product.

Mechanism of the Mannich Reaction:

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_attack Electrophilic Attack Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + Dimethylamine, -H2O Dimethylamine Dimethylamine Bromoindole 5-Bromoindole Intermediate Cationic Intermediate Bromoindole->Intermediate + Iminium Ion Bromogramine 5-Bromogramine Intermediate->Bromogramine - H+

Caption: Mechanism of the Mannich reaction on 5-bromoindole.

Part 2: Synthesis of Diethyl 2-acetamido-2-((5-bromo-1H-indol-3-yl)methyl)malonate

In the second stage, the amino acid backbone is constructed by alkylating diethyl acetamidomalonate with 5-bromogramine. The dimethylamino group of gramine is an excellent leaving group, especially after quaternization, facilitating its displacement by the nucleophilic enolate of diethyl acetamidomalonate.[1][2]

Experimental Protocol: Alkylation of Diethyl Acetamidomalonate

Materials and Reagents:

  • 5-Bromogramine

  • Diethyl acetamidomalonate

  • Sodium Ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Toluene

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl acetamidomalonate (1.1 eq) and stir until a clear solution is obtained.

  • Add a solution of 5-bromogramine (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-acetamido-2-((5-bromo-1H-indol-3-yl)methyl)malonate.

Part 3: Synthesis of 5-Bromo-Tryptophan Methyl Ester

The final stage involves the hydrolysis of the ester and amide groups of the malonate adduct, followed by decarboxylation to give 5-bromo-tryptophan. The resulting amino acid is then esterified to yield the final product.

Experimental Protocol: Hydrolysis, Decarboxylation, and Esterification

Materials and Reagents:

  • Diethyl 2-acetamido-2-((5-bromo-1H-indol-3-yl)methyl)malonate

  • Aqueous Hydrochloric Acid (e.g., 6 M)

  • Anhydrous Methanol

  • Thionyl Chloride or Hydrogen Chloride gas

  • Diethyl Ether

Procedure:

Step A: Hydrolysis and Decarboxylation to 5-Bromo-Tryptophan

  • To the diethyl 2-acetamido-2-((5-bromo-1H-indol-3-yl)methyl)malonate (1.0 eq), add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis and decarboxylation are complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to the isoelectric point of 5-bromo-tryptophan to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step B: Fischer-Speier Esterification to 5-Bromo-Tryptophan Methyl Ester

  • Suspend the 5-bromo-tryptophan (1.0 eq) in anhydrous methanol.[3]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring. Alternatively, the methanolic suspension can be saturated with dry hydrogen chloride gas.[3]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, 5-bromo-tryptophan methyl ester hydrochloride, can be triturated with diethyl ether to induce crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Summary of Reaction Parameters

StepKey ReagentsSolventTemperatureTypical Yield
1. Mannich Reaction 5-Bromoindole, Formaldehyde, DimethylamineAcetic AcidRoom Temp.High
2. Alkylation 5-Bromogramine, Diethyl acetamidomalonate, Sodium EthoxideEthanol, TolueneRefluxGood
3. Hydrolysis & Decarboxylation Alkylated Malonate, HClWaterRefluxGood
4. Esterification 5-Bromo-Tryptophan, Methanol, Thionyl ChlorideMethanolRefluxHigh

Troubleshooting and Considerations

  • Purity of Starting Materials: The purity of 5-bromoindole is crucial for the success of the first step. Impurities can lead to side reactions and lower yields.

  • Inert Atmosphere: The alkylation step with sodium ethoxide should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the strong base.

  • Protecting Groups: For more complex syntheses or to avoid potential side reactions on the indole nitrogen, an N-protecting group (e.g., Boc or Cbz) can be introduced on the 5-bromoindole at the beginning of the synthesis and removed at a later stage.[4][5]

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step, allowing for the determination of the optimal reaction time.

Conclusion

The synthesis of 5-bromo-tryptophan methyl ester from 5-bromoindole is a multi-step but reliable process that provides access to a valuable building block for chemical biology and drug discovery. The protocols detailed in this application note are based on well-established chemical transformations and can be adapted for the synthesis of other substituted tryptophan derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this important compound in the laboratory.

References

  • The Synthesis of Amino Acids with Diethyl Acetamidomalonate: A Practical Guide. (2026, February 11). Benchchem.
  • Bowden, K., & Marion, L. (n.d.). The biogenesis of alkaloids: iv. the formation of gramine from tryptophan in barley. Canadian Journal of Chemistry.
  • The biogenesis of alkaloids: iv. The formation of gramine from tryptophan in barley. (n.d.). Canadian Science Publishing.
  • A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis. (n.d.). Benchchem.
  • Diethyl acetamidomalon
  • Albertson, N. F. (1946). The Synthesis of Tryptophan from Gramine. Journal of the American Chemical Society, 68(3), 450–453.
  • The biosynthetic pathway to gramine in barley. Tryptophan is converted... (n.d.).
  • Digenis, G. A., Faraj, B. A., & Abou-Chaar, C. I. (1968). The biotransformation of gramine into tryptophan in barley shoots. The Journal of pharmacology and experimental therapeutics, 164(2), 365–370.
  • Amino Acid Deriv
  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.).
  • Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. (n.d.). Benchchem.
  • Kotha, S., & Khedkar, P. (2005).
  • Protective Groups. (n.d.). Organic Chemistry Portal.

Sources

Application Note: High-Fidelity Suzuki-Miyaura Arylation of 5-Bromotryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Cross-Coupling of 5-Bromotryptophan Methyl Ester Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The functionalization of Tryptophan at the C5 position is a critical transformation in the synthesis of peptidomimetics, natural products (e.g., hemiasterlin analogs), and fluorescent probes. However, 5-bromotryptophan methyl ester presents a "perfect storm" of chemoselective challenges for cross-coupling:

  • Base Sensitivity: The methyl ester is prone to saponification (hydrolysis) under the aqueous basic conditions typical of Suzuki couplings.

  • Racemization Risk: The

    
    -proton is acidic. Strong bases or high temperatures, combined with palladium coordination to the amine, can lead to rapid epimerization, destroying the chiral integrity of the amino acid.
    
  • Catalyst Poisoning: The free indole nitrogen and the amino group (if unprotected) can coordinate to Pd, arresting the catalytic cycle.

The Solution: This guide prioritizes a Buchwald SPhos / Pd(OAc)₂ system. This ligand-catalyst combination is field-proven to suppress racemization and operate under mild conditions that preserve the methyl ester.

Critical Reaction Parameters

Substrate Protection Strategy

While direct arylation of unprotected tryptophan is possible using specialized aqueous nanoparticles, high-value drug synthesis requires protection to ensure solubility and purification.

Functional GroupProtection StrategyRationale

-Amine
Boc (tert-butoxycarbonyl) Essential. Prevents Pd coordination and reduces

-proton acidity.
Indole Nitrogen Unprotected or Boc Unprotected is viable with SPhos. If yields are <50%, protect with Boc to prevent N-arylation side reactions.
Carboxylate Methyl Ester The target substrate. Must avoid hydroxide bases (LiOH, NaOH).
Catalyst & Ligand Selection[1]
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂][1][2][3][4]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2]

  • Why? SPhos is electron-rich (facilitating oxidative addition of the aryl bromide) and bulky. The bulk facilitates reductive elimination and, crucially, creates a steric environment that discourages the coordination-induced enolization responsible for racemization [1].

Base & Solvent Architecture[6]
  • Base: Potassium Phosphate Tribasic (K₃PO₄). Note: Carbonates (K₂CO₃) are acceptable, but Phosphates are generally milder on methyl esters.

  • Solvent: Toluene : Water (20:1) or DME : Water (4:1). The biphasic nature keeps the bulk of the base in the aqueous phase, protecting the organic-soluble ester.

Experimental Protocol: The "Gold Standard" Method

Objective: Coupling of


-Boc-5-bromo-L-tryptophan methyl ester with Phenylboronic acid.
Materials
  • Substrate:

    
    -Boc-5-bromo-L-tryptophan methyl ester (1.0 equiv)
    
  • Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv / 5 mol%)

  • Ligand: SPhos (0.10 equiv / 10 mol%)

  • Base: K₃PO₄ (2.0 equiv)[2]

  • Solvent: Toluene (degassed) and Water (degassed)

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Critical for Activity):

    • In a small vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous Toluene.

    • Stir at room temperature (RT) for 15 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating active L-Pd(0) generation.

  • Reaction Assembly:

    • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and powdered K₃PO₄ .

    • Seal the vessel and purge with Argon/Nitrogen for 5 minutes (3 cycles of vacuum/backfill). Oxygen is the enemy of this reaction.

  • Solvent & Catalyst Addition:

    • Inject the degassed Toluene (to reach 0.1 M concentration relative to substrate).

    • Inject the degassed Water (5% v/v ratio to Toluene).

    • Add the pre-complexed Catalyst/Ligand solution via syringe.

  • Execution:

    • Heat the reaction to 80°C .

    • Time: Monitor by LC-MS at 2 hours. Most reactions complete within 4-6 hours.

    • Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product (M - Br + Ph).

  • Work-Up (Pharma Grade):

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).[4]

    • Scavenging: Add water.[2] Separate layers. If Pd removal is critical, treat the organic layer with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

    • Wash organic layer with Brine (x2).[4] Dry over Na₂SO₄.[4][5]

    • Concentrate in vacuo.[2][5]

  • Purification:

    • Flash Chromatography: Gradient 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The product is often fluorescent under UV (254/365 nm).

Visualization of Reaction Logic

Workflow Diagram

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where the experiment typically fails if precautions are ignored.

ReactionWorkflow Start Start: Reagent Prep PreComplex Pre-Complex Catalyst (Pd(OAc)2 + SPhos) 15 min @ RT Start->PreComplex Activate Pd Assembly Assemble Solids (Substrate, Boronic Acid, Base) Inert Atmosphere (Ar) Start->Assembly SolventAdd Add Degassed Solvent (Toluene/Water 20:1) PreComplex->SolventAdd Inject Active Cat Assembly->SolventAdd Reaction Reaction 80°C, 4-6 Hours SolventAdd->Reaction Check LC-MS Check (Consumption of Bromide) Reaction->Check Check->Reaction Incomplete (Add more Cat) Workup Workup & Scavenging (EtOAc/Water + SiliaMetS) Check->Workup Complete Purify Purification (Flash Column) Workup->Purify

Caption: Operational workflow for the SPhos-mediated coupling, emphasizing the pre-complexation step to ensure active Pd(0) species generation.

Mechanistic Pathway (SPhos Specific)

This diagram details why SPhos is chosen: its bulk facilitates the difficult reductive elimination step for the electron-rich indole system.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Trp BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + K3PO4 - KBr TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim SPhos Bulk Accelerates RedElim->Pd0 Cycle Repeats

Caption: The Suzuki catalytic cycle. SPhos is critical at the Reductive Elimination step, forcing the two aryl groups together via steric crowding.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure rigorous degassing. Degas solvents by sparging with Ar for 15 mins. Use fresh Pd(OAc)₂.
Hydrolysis (Acid Product) Base too strong / Too much waterSwitch from K₃PO₄ to K₂CO₃ or KF. Reduce water ratio to 1% or use anhydrous conditions with CsF.
Racemization High Temp / Amine CoordinationDo not exceed 80°C. Ensure N-Boc is intact. Switch to Pd(OAc)₂/SPhos specifically if using other ligands (e.g., PPh₃ causes more racemization) [2].
Protodehalogenation Hydride source presentUse anhydrous alcohols if alcohols are used. Ensure solvents are dry.
Palladium Black Precipitate Ligand dissociationIncrease Ligand:Pd ratio to 2.5:1.

References

  • Maes, J. et al.

    
    -Amino Acids." The Journal of Organic Chemistry, vol. 74, no.[6] 23, 2009, pp. 9202–9205.[6] 
    
  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • BenchChem Application Note. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles." BenchChem Protocols, 2025.[2][4][5]

Sources

Application Note: Protocol for the Selective Nα-Boc Protection of Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (commonly known as 5-bromo-L-tryptophan methyl ester) is a highly versatile building block in drug discovery. It is frequently utilized in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and the synthesis of complex peptide architectures[1]. To prevent undesired side reactions at the highly nucleophilic α-amino group during downstream functionalization, orthogonal protection is mandatory.

The tert-butyloxycarbonyl (Boc) group is the industry standard for α-amino protection due to its robust stability against catalytic hydrogenation and nucleophilic attack, while remaining easily cleavable under mildly acidic conditions[2].

Causality of Chemoselectivity: A critical challenge in tryptophan chemistry is the presence of two nitrogen nucleophiles: the primary α-amino group and the secondary indole nitrogen (Nin). However, the α-amino group is significantly more basic and nucleophilic than the conjugated indole nitrogen. By utilizing a mild organic base such as Triethylamine (TEA) in an aprotic solvent (Dichloromethane, DCM), the reaction with di-tert-butyl dicarbonate (Boc₂O) acts as a self-directing system. The base neutralizes the hydrochloride salt of the starting ester (if applicable) and acts as an acid scavenger, ensuring exclusive Nα-protection without the need for specialized catalysts or transient Nin protection[3].

Materials & Reagents

The following quantitative parameters must be strictly adhered to for optimal yield and chemoselectivity.

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate 297.151.0Substrate / Nucleophile
Di-tert-butyl dicarbonate (Boc₂O) 218.251.1Electrophile / Protecting Agent
Triethylamine (TEA) 101.191.5 - 2.0Base / Acid Scavenger
Dichloromethane (DCM) 84.930.1 MAprotic Solvent
5% Aqueous Citric Acid 192.12ExcessMild Acidic Wash
Anhydrous Sodium Sulfate (Na₂SO₄) 142.04ExcessDesiccant

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Electrophilic Addition
  • Solvation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (1.0 equiv) in anhydrous DCM to achieve a substrate concentration of approximately 0.1 M.

  • Basification: Add TEA (1.5 equiv) to the stirring solution. (Expert Note: If the starting material is supplied as a hydrochloride salt, increase TEA to 2.5 equiv to ensure complete neutralization of the amine).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Addition: Dissolve Boc₂O (1.1 equiv) in a minimal volume of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Causality: The nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O forms a transient tetrahedral intermediate, which rapidly collapses to release tert-butanol and carbon dioxide (CO₂) gas[4]. Dropwise addition at 0 °C controls the rate of CO₂ evolution and suppresses the formation of undesired isocyanate byproducts.

Phase 2: Propagation & In-Process Monitoring
  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 2 to 4 hours[2].

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system.

    • Validation Check: The starting material will appear as a highly polar, ninhydrin-positive spot (stains purple/pink upon heating). The desired Nα-Boc protected product will migrate higher (less polar) and will be strongly UV-active (254 nm) but ninhydrin-negative , confirming the successful masking of the primary amine.

Phase 3: Quenching & Liquid-Liquid Extraction
  • Quenching: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with an equal volume of DCM.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 5% aqueous citric acid (2 × 20 mL)[2].

    • Causality: Citric acid is a mild organic acid. It selectively protonates unreacted starting material and residual TEA, partitioning them into the aqueous layer. Crucially, it is not acidic enough to prematurely cleave the newly installed, acid-labile Boc group[2].

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid, followed by saturated aqueous NaCl (brine, 1 × 20 mL) to pre-dry the organic phase.

Phase 4: Isolation & Characterization
  • Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension to remove the desiccant.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a foam or solid.

  • Purification (Optional): If trace impurities remain, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

Analytical Validation Data

To definitively confirm the structure of the Nα-Boc-protected 5-bromo-tryptophan methyl ester, perform ¹H NMR (400 MHz, CDCl₃) analysis.

Diagnostic Peaks for Self-Validation:

  • δ 8.20 ppm (br s, 1H): Indole NH (Confirms Nin was not erroneously protected).

  • δ 5.05 ppm (br d, 1H): Carbamate NH (Confirms α-amine protection).

  • δ 3.70 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • δ 1.42 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃)[5].

Process Visualization

G A Substrate Preparation Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate Dissolve in DCM (0.1 M) B Basification Add TEA (1.5 - 2.0 equiv) Cool to 0 °C A->B C Electrophilic Addition Dropwise addition of Boc₂O (1.1 equiv) Controls CO₂ evolution B->C D Reaction Propagation Stir at RT for 2-4 hours C->D E In-Process Control Monitor via TLC (Hexanes/EtOAc) Check for Ninhydrin-negative spot D->E F Aqueous Workup Wash with 5% Citric Acid, NaHCO₃, Brine Removes unreacted amine/TEA E->F G Isolation Dry over Na₂SO₄, Concentrate in vacuo F->G H Purified Product Nα-Boc-5-bromo-L-tryptophan methyl ester G->H

Synthetic workflow for the selective Nα-Boc protection of 5-bromo-tryptophan methyl ester.

References

  • [4] The BOC-protecting group may be added by treatment of an amino acid with di-tert-butyl dicarbonate. Vaia. [Link]

  • [3] Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indol-3-yl)propanoate. Organic Syntheses. [Link]

Sources

Bioorthogonal Labeling Using Halogenated Tryptophan Derivatives: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for incorporating halogenated tryptophan (Trp) analogs—specifically 7-bromo-tryptophan (7-Br-Trp) and 5-fluoro-tryptophan (5-F-Trp) —into proteins for bioorthogonal labeling and structural analysis. Unlike standard click chemistry (e.g., azide-alkyne), halogenated tryptophans utilize the unique reactivity of the aryl-halide bond for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or the sensitivity of the fluorine nucleus for 19F-NMR .

This document covers two primary workflows:

  • Residue-Specific Incorporation (Global Replacement): Using tryptophan auxotrophic E. coli strains to replace all native Trp residues.

  • Bioorthogonal Labeling: A catalytic protocol for conjugating fluorophores or functional handles to the halogenated indole ring under aqueous, physiological conditions.

Strategic Overview: Mechanism & Selection

The Chemical Handle

The indole ring of tryptophan is electron-rich and sterically bulky. Substituting a hydrogen with a halogen (Cl, Br, F) at the 5, 6, or 7 position creates a unique chemical handle that is:

  • Sterically Tolerated: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). Bromine (1.85 Å) is larger but often accommodated in solvent-exposed Trp positions.

  • Chemically Orthogonal: The Aryl-Halide bond (C-X) is inert to cellular nucleophiles (thiols, amines) but highly reactive toward Palladium (Pd) catalysts.

Workflow Logic

The experimental design relies on metabolic pressure . By using a bacterial strain unable to synthesize tryptophan (trp auxotroph), we force the machinery to accept the halogenated analog supplied in the media.

Figure 1: Operational workflow for generating and labeling halogenated proteins. The process separates incorporation (metabolic) from labeling (chemical).

Protocol 1: Biosynthetic Incorporation (Global Replacement)

Objective: Replace all native Tryptophan residues in a target protein with 7-Bromo-Tryptophan (7-Br-Trp) or 5-Fluoro-Tryptophan (5-F-Trp).

Materials
  • Strain: E. coli Tryptophan Auxotroph (e.g., strain W3110 trpA33 or commercially available auxotrophs).

  • Plasmid: Expression vector (e.g., pET series) containing the Gene of Interest (GOI).

  • M9 Minimal Media (1L):

    • 100 mL 10x M9 salts

    • 2 mL 1M MgSO₄

    • 0.1 mL 1M CaCl₂

    • 20 mL 20% Glucose

    • Supplement: 19 Amino Acids (excluding Trp), 50 mg/L each.

  • Analogs: 7-Bromo-L-tryptophan (7-Br-Trp) or 5-Fluoro-L-tryptophan. Prepare 50 mM stock in dilute NaOH or water (solubility varies).

Step-by-Step Procedure
  • Transformation & Starter Culture:

    • Transform the auxotrophic strain with your plasmid.

    • Inoculate a single colony into 10 mL LB media (containing antibiotic).

    • Note: LB contains Trp, allowing initial biomass accumulation.

    • Incubate overnight at 37°C.

  • Biomass Generation (The "Shift" Method):

    • Inoculate the overnight culture (1:100 dilution) into 1L of M9 Minimal Media supplemented with standard L-Tryptophan (50 mg/L) .

    • Grow at 37°C until OD₆₀₀ reaches 0.8–1.0 (mid-log phase).

    • Critical Step: The goal is to generate healthy cells before switching the fuel source.

  • Depletion Phase:

    • Centrifuge cells (4,000 x g, 15 min, 4°C). Discard supernatant.

    • Resuspend the pellet in 500 mL of sterile 0.9% NaCl (wash step).

    • Centrifuge again. Discard supernatant.

    • Resuspend pellet in 1L of fresh M9 Minimal Media containing the 19 amino acids but NO Tryptophan .

    • Incubate at 37°C for 30 minutes.

    • Reasoning: This starves the cells of residual Trp, ensuring the translation machinery halts ("stalls") until the analog is provided.

  • Induction & Incorporation:

    • Add 7-Br-Trp (or chosen analog) to a final concentration of 0.5 mM to 1.0 mM .

    • Simultaneously add the inducer (e.g., 1 mM IPTG).

    • Reduce temperature to 25°C or 30°C to prevent aggregation (halogenated proteins can be less soluble).

    • Express for 4–12 hours.

  • Harvest & Verification:

    • Lyse cells and purify the protein using standard affinity chromatography (e.g., Ni-NTA).

    • QC Check: Analyze by Intact Protein Mass Spectrometry (ESI-MS).

    • Expected Result: Mass shift corresponding to the difference between Trp (204 Da) and 7-Br-Trp (283 Da). Shift = +79 Da per Trp residue.

Protocol 2: Bioorthogonal Labeling (Suzuki-Miyaura Coupling)

Objective: Conjugate a fluorescent boronic acid derivative to the 7-Br-Trp residues on the purified protein surface.

Reaction Mechanism

The Suzuki-Miyaura coupling on proteins requires a water-soluble Palladium catalyst. The reaction proceeds via oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with the boronic acid, and reductive elimination to form the C-C bond.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling on a protein scaffold.

Materials
  • Substrate: Purified Protein-7-Br-Trp (50–100 µM in PBS).

  • Label: Aryl-Boronic Acid Fluorophore (e.g., BODIPY-boronic acid or Fluorescein-boronic acid).

  • Catalyst: Na₂PdCl₄ (Sodium tetrachloropalladate) mixed with sSPhos (water-soluble sulfonated phosphine ligand) or a pyrimidine-based Pd precatalyst.

    • Recommended:Pd(OAc)₂ / ADHP (2-amino-4,6-dihydroxypyrimidine) complex is highly effective for aqueous protein coupling [1].

  • Base: Potassium Phosphate (pH 8.0).

Step-by-Step Procedure
  • Catalyst Preparation (Pre-complexation):

    • Mix Pd(OAc)₂ and ADHP (1:2 molar ratio) in water. Sonicate briefly until dissolved. This forms the active water-soluble catalytic species.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Protein: 50 µM final conc.

      • Boronic Acid Probe: 1 mM (20 equivalents).

      • Pd Catalyst: 250 µM (5 equivalents).

      • Buffer: 100 mM Sodium Phosphate, pH 8.0.

    • Note: No organic co-solvent is needed if the boronic acid is sufficiently water-soluble.[1][2] If not, add <5% DMSO.

  • Incubation:

    • Incubate at 37°C for 1–4 hours .

    • Oxygen Sensitivity: While modern ligands (ADHP) are air-stable, purging the headspace with Nitrogen can improve yields by preventing Pd oxidation.

  • Quenching & Cleanup:

    • Add 10 mM DTT (Dithiothreitol) or EDTA to quench the catalyst and chelate palladium.

    • Remove excess reagents using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.

  • Analysis:

    • Measure fluorescence to confirm labeling.[3]

    • Run SDS-PAGE; visualize under UV (if fluorophore is UV-active) before staining.

Applications & Data Summary

Comparison of Halogenated Derivatives
DerivativePrimary ApplicationIncorporation EfficiencyKey Advantage
5-Fluoro-Trp 19F-NMR >95%High sensitivity to local environment; minimal structural perturbation.
7-Bromo-Trp Cross-Coupling 80–90%High reactivity in Suzuki coupling; solvent-exposed 7-position minimizes steric clash.
6-Chloro-Trp Phage Display VariableUsed in peptide libraries for discovering protease inhibitors.
19F-NMR Spectroscopy

5-Fluoro-tryptophan is a premier probe for protein dynamics.

  • Protocol: Incorporate 5-F-Trp using the method in Section 3.

  • Measurement: Collect 1D 19F-NMR spectra.

  • Insight: The chemical shift of the fluorine atom is exquisitely sensitive to solvation and electrostatics, allowing detection of conformational changes (e.g., ligand binding) that are invisible to standard techniques [2].

Troubleshooting

ProblemPossible CauseSolution
Low Incorporation Yield Residual Trp in mediaEnsure thorough washing of cells before induction. Increase starvation time to 45 min.
Protein Precipitation Halogen hydrophobicityLower induction temperature (20°C). Add solubility tags (SUMO, MBP) to the construct.
"Black" Reaction Mix Pd aggregation (Pd black)Catalyst has decomposed. Increase ligand concentration or use fresh catalyst. Add 5% glycerol.
No Labeling Signal Boronic acid oxidationBoronic acids can oxidize to phenols. Use fresh reagents. Ensure pH is >7.5 for transmetallation.

References

  • Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Source: Chemistry – A European Journal (2020). URL:[Link]

  • Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Source: Journal of the American Chemical Society (2024). URL:[Link]

  • Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Source: ChemBioChem (2024).[4] URL:[Link]

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Source: Journal of the American Chemical Society (2009). URL:[Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Source: Molecules (2022).[5] URL:[Link]

Sources

Application Note: Synthesis of Cyclic Peptides Containing 5-Bromo-Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 5-bromo-tryptophan (5-Br-Trp) into cyclic peptides represents a high-value strategy in modern drug discovery. Beyond its utility as a handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling), the bromine substituent significantly alters the electronic properties of the indole ring, enhancing membrane permeability, proteolytic stability, and the potential for halogen bonding interactions with target proteins. This guide provides a comprehensive, self-validating protocol for the synthesis of 5-Br-Trp-containing cyclic peptides, addressing the specific chemoselectivity and stability challenges posed by the aryl bromide moiety during Solid Phase Peptide Synthesis (SPPS) and cyclization.

Part 1: Strategic Considerations & Chemical Logic

The Indole Challenge: Alkylation and Oxidation

The electron-rich indole ring of Tryptophan is notoriously susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during the removal of protecting groups (e.g., t-butyl, trityl) or cleavage from the resin.[1]

  • The 5-Br Effect: The bromine atom at position 5 is electron-withdrawing (inductive effect, -I), which theoretically deactivates the ring toward electrophilic attack compared to native Trp. However, the ring remains sufficiently nucleophilic to undergo irreversible alkylation, particularly at the C2 position, if scavengers are insufficient.

  • Resin Selection:

    • Avoid Wang Resin: Cleavage from Wang resin generates a p-alkoxybenzyl carbocation that frequently alkylates the indole ring of Trp residues.

    • Preferred Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin (cleaves with mild acid, no carbocation generation) or Rink Amide resin (robust, but requires optimized scavenger cocktails).

Protection Strategy: Fmoc-5-Br-Trp(Boc)-OH vs. Unprotected

While unprotected Fmoc-5-Br-Trp-OH is commercially available, the use of Fmoc-5-Br-Trp(Boc)-OH is strongly recommended.

  • Causality: The

    
    -Boc group protects the indole nitrogen, sterically and electronically suppressing side reactions (alkylation, oxidation, and dimerization) during chain assembly and cleavage.
    
  • Debromination Risk: The C-Br bond is generally stable to standard TFA cleavage conditions. However, radical generation (often light-induced) in the presence of silane scavengers (e.g., TIS) can lead to hydrodebromination. Protocols must minimize light exposure.

Part 2: Experimental Workflows (Visualization)

Workflow 1: Synthesis & Cyclization Decision Tree

G Start Target Design: Cyclic Peptide with 5-Br-Trp ResinSelect Resin Selection: 2-CTC (Acid Sensitive) or Rink Amide (Robust) Start->ResinSelect SPPS Linear Assembly (Fmoc SPPS) Use Fmoc-5-Br-Trp(Boc)-OH ResinSelect->SPPS Decision Cyclization Strategy? SPPS->Decision RouteA Route A: Head-to-Tail Cyclization (Preserve C-Br Bond) Decision->RouteA 5-Br-Trp as Structural Element RouteB Route B: Suzuki-Miyaura Stapling (Consume C-Br Bond) Decision->RouteB 5-Br-Trp as Reactive Handle StepA1 Mild Cleavage (1% TFA) Retain Side Chain Protecting Groups RouteA->StepA1 StepB1 On-Resin Borocylation or Cross-Coupling RouteB->StepB1 StepA2 Solution Phase Cyclization (PyBOP/DIEA, Dilute conditions) StepA1->StepA2 StepA3 Global Deprotection (High Scavenger Cocktail) StepA2->StepA3 Finish Purification (HPLC) & QC StepA3->Finish StepB2 Global Cleavage & Cyclization StepB1->StepB2 StepB2->Finish

Caption: Decision matrix for synthesizing 5-Br-Trp cyclic peptides, distinguishing between using the bromide as a structural feature versus a reactive handle.

Part 3: Detailed Protocols

Protocol A: Linear Precursor Synthesis (SPPS)

Reagents:

  • Resin: 2-Chlorotrityl Chloride (Loading: 0.3–0.5 mmol/g)

  • Amino Acid: Fmoc-5-Br-Trp(Boc)-OH (3 eq)

  • Coupling: DIC (3 eq) / Oxyma Pure (3 eq) in DMF

  • Deprotection: 20% Piperidine in DMF (v/v)[2]

Step-by-Step Methodology:

  • Resin Loading (2-CTC):

    • Swell resin in dry DCM for 30 min.

    • Dissolve the first Fmoc-amino acid (1.2 eq relative to resin capacity) and DIEA (4 eq) in DCM. Add to resin.[1][3][4][5]

    • Agitate for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 20 min to cap unreacted chlorides.

    • Note: Low loading is crucial to prevent aggregation during cyclization.

  • Chain Elongation:

    • Perform standard Fmoc deprotection (2 x 5 min).

    • Couple subsequent amino acids using DIC/Oxyma.

    • Critical Step (5-Br-Trp Coupling): Ensure the coupling of Fmoc-5-Br-Trp(Boc)-OH proceeds for at least 60–90 minutes. The steric bulk of the bromine and Boc group can slightly retard kinetics.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group while the peptide is still on-resin.

Protocol B: Head-to-Tail Cyclization (Solution Phase)

This method preserves the 5-Br-Trp integrity.

1. Mild Acid Cleavage (Protected Peptide Release):

  • Cocktail: 1% TFA / 5% TIS / 94% DCM.

  • Procedure: Treat resin with cocktail (5 mL per gram resin) for 2 min. Filter into a flask containing 10% pyridine in MeOH (to neutralize acid immediately). Repeat 5 times.

  • Logic: This cleaves the peptide from the 2-CTC linker but leaves side-chain protecting groups (Boc, tBu, Pbf) intact. The 5-Br-Trp indole remains Boc-protected (if

    
    -Boc was used), which is ideal for preventing oxidative damage during cyclization.
    

2. Cyclization:

  • Concentration: dilute to < 1 mM in dry DCM/DMF (9:1) to favor intramolecular reaction (pseudo-dilution).

  • Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq).

  • Reaction: Stir at room temperature under

    
     for 12–24 hours. Monitor by LC-MS.[6]
    

3. Global Deprotection:

  • Evaporate solvents.

  • Treat residue with Reagent K : TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1]

  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.[1]

Protocol C: On-Resin Suzuki-Miyaura Macrocyclization (Advanced)

Use this if the 5-Br-Trp is intended to be cross-coupled to a boronic acid moiety (e.g., 4-borono-phenylalanine) within the sequence to form a "stapled" peptide.

Reagents:

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    / sSPhos (water soluble ligand).
  • Base:

    
     (2M aq, 5 eq).
    
  • Solvent: DME/EtOH/H2O (2:1:1).

Procedure:

  • Preparation: Perform synthesis on Rink Amide resin.[3][7] Do not cleave side chains.

  • Coupling: Swell resin in the solvent mixture. Degas with Argon (CRITICAL to prevent Pd oxidation and homocoupling).

  • Reaction: Add Catalyst and Base. Heat to 80°C (microwave preferred) for 2 hours.

  • Wash: Wash extensively with DMF, sodium diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces, then DCM.

  • Cleavage: Proceed with standard TFA cleavage.

Part 4: Data Summary & Troubleshooting

Quantitative Comparison of Scavenger Cocktails for 5-Br-Trp
Cleavage CocktailCompositionSuitability for 5-Br-TrpRisk Profile
Standard 95% TFA, 2.5% TIS, 2.5% H2OModerate High risk of alkylation if other Trp/Tyr present. TIS may cause minor debromination over long times.
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTHigh Phenol and Thioanisole protect the halogenated indole effectively.
DODT Cocktail 94% TFA, 2.5% DODT, 2.5% H2O, 1% TISHigh DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous alternative to EDT and highly effective for Trp.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Mass +56 Da (or +106 Da) Alkylation of IndoleIncomplete scavenging. Switch to Reagent K. Ensure

-Boc protection was used.
Mass -80 Da (approx) Loss of Bromine (Debromination)Radical reduction during cleavage. Reduce TIS concentration; exclude light; reduce cleavage time.
Low Cyclization Yield DimerizationReaction too concentrated. Ensure <1 mM concentration during cyclization step.

References

  • Incorporation of Bromotryptophans in Cyclic Peptides: García-Pindado, J., et al. "Bromotryptophans and their incorporation in cyclic and bicyclic privileged peptides."[8][9] Biopolymers, 2018.[9] Link

  • Suzuki-Miyaura Cross-Coupling on Peptides: Willemse, T., et al. "Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature." Chemistry – A European Journal, 2020. Link

  • Fmoc SPPS of Halogenated Tryptophans: "Technical Support: Deprotection of 5-Bromo-L-tryptophan in Peptides." BenchChem Application Notes, 2025. Link

  • Side Reactions in SPPS: Giraud, M., et al.[10] "A side-reaction in the SPPS of Trp-containing peptides."[10][11] Journal of Peptide Science, 1999.[10] Link

  • Peptide Stapling via Late-Stage Coupling: "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry, 2022. Link

Sources

heavy atom derivatives for X-ray crystallography phasing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Heavy Atom Derivatization for Phasing Macromolecular Structures

Part 1: Executive Summary & Core Directive

The Phase Problem remains the primary bottleneck in de novo protein structure determination. While Molecular Replacement (MR) is standard for homologous structures, novel folds require experimental phasing. This guide moves beyond "spray-and-pray" soaking methods, advocating for a Rational Design Strategy based on Hard-Soft Acid-Base (HSAB) theory and specific protein surface chemistry.

The Directive: Do not treat heavy atom soaking as a lottery. Treat it as a chemical reaction within a crystal lattice. Your goal is to introduce a strong anomalous scatterer or isomorphous replacement without destroying the lattice order (non-isomorphism).

Part 2: Strategic Selection (The Chemistry of Phasing)

Success depends on matching the heavy atom to the available amino acid residues on your protein's surface. We categorize these interactions using a modified HSAB framework relevant to biological pH.

Table 1: Heavy Atom Selection Matrix
ClassTarget ResiduesPreferred Heavy AtomsBinding MechanismNotes
Soft Cysteine (Free -SH), HistidineHg (Mercury), Au (Gold), Ag (Silver)Covalent (Thiol/Imidazole)Hg is the "Gold Standard" for Cys.[1] Warning: Reacts with reducing agents (DTT/BME).
Intermediate Methionine, HistidinePt (Platinum), Pd (Palladium)CoordinationPt requires time (slow kinetics). Good for His-tags.
Hard Asp, Glu (Carboxylates), Nucleic Acid BackbonesLanthanides (Eu, Sm, Gd, Lu), U (Uranium)Electrostatic / IonicExcellent for high-resolution phasing. Avoid Phosphate/Citrate buffers (precipitates metal).
Solvent Ordered Water ShellBr (Bromide), I (Iodide)Hydrogen Bond ReplacementThe "Quick Soak" method. Very low non-isomorphism risk.
Hydrophobic Internal CavitiesXe (Xenon), Kr (Krypton)Van der WaalsRequires pressure chamber. Zero chemical reactivity.

Part 3: Experimental Protocols

Protocol A: The "Quick Soak" (Halides)

Recommended First-Line Strategy[2][3]

Rationale: Halide ions (Br⁻, I⁻) occupy ordered solvent shells.[2][4] Because they are chemically inert toward the protein backbone, they rarely cause structural conformational changes, minimizing non-isomorphism.

Reagents:

  • Sodium Bromide (NaBr) or Sodium Iodide (NaI).

  • Cryoprotectant: Glycerol, Ethylene Glycol, or PEG 400.

Workflow:

  • Prepare "Hyper-Soak" Solution: Create a solution matching your crystal's mother liquor exactly, but replace the salt component with 0.5 M – 1.0 M NaBr or NaI. If the mother liquor has no salt, simply add the halide to the cryoprotectant mixture.

  • Harvest: Loop the native crystal.

  • The Dip: Transfer the crystal into the Hyper-Soak solution.

  • Timing: Incubate for 10 to 60 seconds .

    • Note: Longer soaks (>2 mins) often degrade diffraction quality due to osmotic shock.

  • Flash Cool: Immediately plunge into liquid nitrogen.

Validation:

  • Iodide: Excellent anomalous signal at Cu K

    
     (Home Source, 1.54 Å).
    
  • Bromide: Requires tuning to the absorption edge (approx. 0.92 Å) at a synchrotron (K-edge).

Protocol B: The "Classic" Heavy Metal Soak

For Specific Residue Targeting

Reagents:

  • 
     (Potassium tetrachloroplatinate) - Targets Met/His.
    
  • 
     (Mercury Acetate) or EMP (Ethylmercury phosphate) - Targets Cys.
    

Workflow:

  • Stock Prep: Dissolve heavy atom salt in water or buffer to 10-50 mM. Avoid Tris buffer for Mercury (forms adducts).

  • Stabilization: If crystals are fragile, crosslink with glutaraldehyde (vapor diffusion method) for 30 mins prior to soaking.

  • Gradient Soaking (To prevent cracking):

    • Step 1: Transfer crystal to a drop of mother liquor.[5][6]

    • Step 2: Add heavy atom stock to reach 0.1 mM. Wait 1 hour.

    • Step 3: Increase concentration to 1-5 mM.

    • Step 4: Incubate for 2 to 24 hours .

  • Back-Soaking (Critical Step):

    • Transfer the derivatized crystal into a fresh drop of heavy-atom-free mother liquor for 2-5 minutes before freezing.

    • Why? This removes non-specifically bound metal (low occupancy "noise") while retaining high-affinity structural sites.

Protocol C: Xenon Chamber Derivatization

For Hydrophobic Cavities

Rationale: Xenon is a noble gas that binds in hydrophobic pockets. It provides a highly isomorphous derivative.

Workflow:

  • Mount: Loop the crystal in cryoprotectant (remove excess liquid).

  • Pressurize: Place the loop in a Xenon pressure cell (e.g., Hampton Research or Oxford Cryosystems).

  • Incubate: Pressurize to 150–300 PSI (10–20 bar) for 5–10 minutes.

  • De-pressurize & Freeze: Rapidly vent the gas and plunge the crystal into

    
     within 10 seconds .
    
    • Note: Xenon unbinds rapidly once pressure is released. Speed is critical.

Part 4: Visualization of Logic

Diagram 1: Decision Tree for Heavy Atom Selection

HeavyAtomStrategy Start Start: Analyze Protein Sequence HasCys Free Cysteines? Start->HasCys HasMet Methionines / Histidines? HasCys->HasMet No HgRoute Mercury (Hg) (EMP, HgCl2) HasCys->HgRoute Yes Acidic Acidic Surface (Asp/Glu)? HasMet->Acidic No PtRoute Platinum (Pt) (K2PtCl4) HasMet->PtRoute Yes LnRoute Lanthanides (Eu, Sm, Gd) Acidic->LnRoute Yes HalideRoute Halide Quick Soak (NaBr, NaI) Acidic->HalideRoute No (Default) HgRoute->HalideRoute Fails (Non-iso) PtRoute->HalideRoute Fails

Caption: Decision matrix for selecting heavy atom derivatives based on protein sequence analysis. Blue indicates the default "universal" pathway.

Part 5: Data Collection & Validation

1. Fluorescence Scanning: Before collecting a full dataset, perform an X-ray fluorescence scan at the synchrotron.

  • Result: A peak at the specific absorption edge (e.g., L-III edge for Hg/Pt) confirms the metal is present in the crystal.

  • Note: This does not prove it is ordered, only that it is there.

2. Anomalous Signal Optimization: To maximize the phasing power, you must collect data at the peak of the absorption edge (


).
  • SAD (Single-wavelength Anomalous Dispersion): Collect at the peak wavelength.[3]

  • MAD (Multi-wavelength):

    • 
       (Peak): Maximize 
      
      
      
      .
    • 
       (Inflection): Minimize 
      
      
      
      .
    • 
       (Remote): High energy reference.
      

3. Self-Validation Metrics (Post-Processing):

  • Anomalous Correlation (

    
    ):  Should be significant (>0.3) up to useful resolution (e.g., 4-5 Å).
    
  • R-factor: A derivative dataset should have an R-merge slightly higher than the native (due to the anomalous signal). If R-merge is >15-20% higher, you likely have non-isomorphism (bad derivative).

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Crystal Cracks Osmotic ShockUse "Step-soaking" (gradual concentration increase).
No Anomalous Signal Metal didn't bindChange pH (metals are pH sensitive). Try a "Harder" or "Softer" metal.
High R-factor / Low Isomorphism Lattice distortionReduce soak time. Try "Quick Soak" (Halides).[1][2][4][7] Use Co-crystallization instead of soaking.
Precipitate in Drop Buffer incompatibilityPhosphate/Citrate buffers precipitate many heavy metals. Switch to HEPES or Tris (for Pt). Avoid Tris for Hg.

Part 7: References

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000).[4][8] Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[4][7][8] Acta Crystallographica Section D.

  • Blundell, T. L., & Johnson, L. N. (1976).[1] Protein Crystallography.[4][5][7][8][9][10][11][12][13] Academic Press. (Classic Text on Heavy Atom Chemistry).

  • Sun, P. D., & Hammer, C. H. (2000).[1] Screening for heavy-atom derivatives and obtaining accurate isomorphous differences. Methods in Enzymology.[5]

  • Hampton Research. (n.d.). Heavy Atom Screens & Reagents User Guide.

  • CCP4 Documentation. (n.d.). Experimental Phasing with SHELX and heavy atoms.

Sources

Troubleshooting & Optimization

solubility of 5-bromo-tryptophan methyl ester in DMF and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 5-Bromo-Tryptophan Methyl Ester

Topic: Solubility, Handling, and Stability in DMF & DMSO Document ID: TS-5BTrp-001 Last Updated: March 6, 2026

Module 1: Quick Reference & Solubility Data

Executive Summary: 5-Bromo-tryptophan methyl ester (5-Br-Trp-OMe) is a hydrophobic, non-proteinogenic amino acid derivative. Unlike free tryptophan, the methyl ester modification removes the zwitterionic character, significantly enhancing solubility in organic solvents while reducing water solubility.

Solubility Profile (Representative Data):

SolventSolubility RatingEstimated Max Conc.Notes
DMSO Excellent > 100 mM (~30 mg/mL)Preferred solvent for biological stock solutions.
DMF Excellent > 100 mM (~30 mg/mL)Preferred for chemical synthesis and peptide coupling.
Water Poor< 1 mMInsoluble without acidification or cosolvents.
Ethanol Moderate~10-20 mMSolubility improves with heating; prone to evaporation.
PBS/Media Very Poor< 0.1 mMRequires pre-dissolution in DMSO/DMF before dilution.

Critical Note on Salt Forms: Check your vial label.

  • Free Base: Hydrophobic. Best in 100% DMSO or DMF.

  • Hydrochloride Salt (HCl): More polar.[1] Soluble in DMSO/DMF and has improved solubility in aqueous buffers (up to a limit), but may alter pH.

Module 2: Preparation & Optimization Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Target Audience: Biologists preparing library stocks or Chemists setting up reactions.

Reagents:

  • 5-Bromo-tryptophan methyl ester (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), ≥99.9% purity.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the specific amount of solid into a glass vial (avoid plastic if using DMF for long-term storage due to potential leaching).

  • Solvent Calculation: Calculate the volume required using the molecular weight (MW ≈ 297.15 g/mol for free base).

    • Formula: Volume (mL) = [Mass (mg) / MW] / Concentration (M)

  • Addition: Add half the calculated volume of solvent.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 1-2 minutes.

  • Final Adjustment: Add the remaining solvent to reach the target volume. Vortex again.

  • Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

Visual Workflow: Stock Preparation

StockPrep Start Start: Solid 5-Br-Trp-OMe Calc Calculate Solvent Vol (Target: 50 mM) Start->Calc AddSolvent Add 50% of Calculated DMSO/DMF Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (1-2 min) @ 25°C Check->Sonicate Cloudy AddRest Add Remaining Solvent Check->AddRest Clear Sonicate->Check FinalCheck Final Inspection AddRest->FinalCheck FinalCheck->Sonicate Precipitate Store Store: -20°C, Dark (Desiccated) FinalCheck->Store Clear

Caption: Workflow for preparing a homogeneous stock solution, emphasizing the "split-addition" method to ensure complete dissolution.

Module 3: Troubleshooting & Stability

Common Issue 1: Solution turns brown/yellow over time.

  • Cause: Oxidation of the indole ring.[2] Tryptophan derivatives are light-sensitive and prone to oxidation, especially in solution.

  • Solution: Always store stock solutions in amber vials wrapped in foil. Purge the headspace with nitrogen or argon before closing. Store at -20°C or -80°C.

  • Impact: If the color is dark brown, purity has likely degraded. Verify concentration via HPLC before use in sensitive assays.

Common Issue 2: Precipitation upon dilution into cell culture media.

  • Cause: "Crash-out" effect. The compound is hydrophobic; rapid dilution into aqueous media causes aggregation.

  • Solution:

    • Limit the final DMSO/DMF concentration to < 0.5%.

    • Dilute stepwise: Stock (DMSO) → Intermediate (1:10 in PBS) → Final Media.

    • Warm the media to 37°C before adding the compound.

Common Issue 3: Insoluble in Diethyl Ether or Hexanes.

  • Context: During chemical workup.

  • Explanation: This is normal. 5-Br-Trp-OMe is polar enough to resist non-polar solvents but too lipophilic for water.

  • Workup Tip: If trying to remove DMF, do not use ether extraction. Instead, dilute with EtOAc and wash extensively with 5% LiCl (aq) or water to pull the DMF into the aqueous phase.

Decision Tree: Troubleshooting Solubility

Troubleshooting Problem Identify Problem Precip Precipitation Problem->Precip Color Color Change (Yellow/Brown) Problem->Color SolventCheck Is solvent cold? Precip->SolventCheck Oxidation Oxidation suspected Color->Oxidation WarmUp Warm to 37°C Sonicate SolventCheck->WarmUp Yes WaterCheck Water contamination? SolventCheck->WaterCheck No DrySolvent Use Anhydrous DMF/DMSO (Molecular Sieves) WaterCheck->DrySolvent Yes Discard Discard if Dark Brown Oxidation->Discard Heavy Filter Filter (0.2 µm) Check HPLC Oxidation->Filter Light

Caption: Diagnostic logic for resolving common physical stability issues with tryptophan derivatives.

Module 4: Scientific Context & References

Why DMF and DMSO? These are polar aprotic solvents . They are capable of dissolving the hydrophobic indole ring of the tryptophan core while also interacting with the polar ester and amine groups. Unlike protic solvents (methanol/ethanol), they do not donate hydrogen bonds, which often stabilizes the solution against aggregation.

Chemical Biology Application: 5-Bromo-tryptophan is frequently used as a spectroscopic probe (quenching fluorescence) or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize peptides. The methyl ester protection is crucial during peptide synthesis to prevent side reactions at the C-terminus.

References:

  • MedChemExpress. 5-Bromo-L-tryptophan Datasheet & Solubility. Retrieved from medchemexpress.com. Link

  • BenchChem. Technical Guide to Tryptophan Methyl Ester Hydrochloride. (2025).[1][2][3][4] Detailed physicochemical properties and synthesis workflows. Link

  • Sigma-Aldrich. 5-Bromo-DL-tryptophan Product Information.[5] Physical properties and safety data.[3][4][5] Link

  • PubChem. Compound Summary: 5-Bromo-tryptophan.[3][4][5][6] National Library of Medicine. Link

  • ResearchGate. Solubility of Amino Acid Esters in DMF and DMSO. General solubility trends for tryptophan derivatives.[1] Link

Sources

Technical Support Center: Optimizing Yield for 5-Bromo-Tryptophan Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the esterification of halogenated tryptophan derivatives.

The esterification of 5-bromo-tryptophan (5-Br-Trp) is a critical bottleneck in peptide synthesis and drug development. The bulky, electron-withdrawing bromine atom at the 5-position subtly alters the electron density of the indole ring, while the zwitterionic nature of the amino acid presents severe solubility challenges [1]. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity esterification.

System Architecture & Mechanistic Pathways

Understanding the chemical logic behind your chosen methodology is the first step in optimization. Below is the logical architecture of the two primary esterification pathways for 5-Br-Trp.

G cluster_methods Esterification Pathways Start 5-Bromo-Tryptophan (Zwitterion) SOCl2 SOCl2 / MeOH (Exothermic, Reflux) Start->SOCl2 TMSCl TMSCl / MeOH (Mild, Room Temp) Start->TMSCl Protonation In situ HCl Generation & Carboxyl Activation SOCl2->Protonation TMSCl->Protonation Esterification Nucleophilic Attack by MeOH Protonation->Esterification Salt 5-Br-Trp Methyl Ester HCl (Stable Isolated Salt) Esterification->Salt

Workflow of 5-bromo-tryptophan esterification via SOCl2 and TMSCl activation pathways.

Quantitative Method Comparison

Selecting the right protocol depends on your downstream requirements. The table below summarizes the quantitative data and operational parameters for the two dominant methodologies [1][2].

ParameterMethod A: SOCl₂ / Methanol SystemMethod B: TMSCl / Methanol System
Catalyst Source Thionyl Chloride (SOCl₂)Trimethylchlorosilane (TMSCl)
Temperature Profile 0 °C to 65 °C (Reflux)Room Temperature (20–25 °C)
Reaction Time 8 – 12 hours12 – 24 hours
Typical Yield 85% – 95%90% – 98%
Racemization Risk Moderate (due to thermal stress)Very Low
Primary Advantage Rapid, highly driving equilibriumMild, preserves chiral integrity

Self-Validating Experimental Protocols

Do not just follow steps; observe the physical changes in your reaction. These protocols are designed to be self-validating, meaning visual cues will confirm the mechanistic progress of the reaction.

Protocol A: Thionyl Chloride (SOCl₂) Activation

Causality Focus: SOCl₂ acts as both a dehydrating agent and an in situ HCl generator. This method is ideal for rapid, large-scale synthesis where minor racemization is acceptable [4].

  • Suspension Setup: Suspend 5-Br-Trp (1.0 equiv) in anhydrous methanol (0.5 M concentration) in a flame-dried round-bottom flask.

    • Validation Check: The mixture will remain a cloudy suspension because the zwitterionic 5-Br-Trp is insoluble in cold methanol.

  • Thermal Control: Purge the flask with Argon. Cool the suspension to 0 °C using an ice bath.

    • Causality: The reaction between SOCl₂ and MeOH is violently exothermic. Cooling prevents solvent boil-off and controls the initial burst of HCl gas.

  • Reagent Addition: Dropwise add SOCl₂ (2.5 equiv) over 15 minutes.

    • Validation Check: As HCl is generated, the amine group protonates, breaking the zwitterionic network. The suspension will gradually clear into a homogenous, pale-yellow solution.

  • Reflux & Esterification: Remove the ice bath, allow the flask to reach room temperature, and then heat to reflux (65 °C) for 8 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 5-bromo-tryptophan methyl ester hydrochloride as a white/off-white solid.

Protocol B: Trimethylchlorosilane (TMSCl) Activation

Causality Focus: TMSCl reacts with methanol to form volatile methoxytrimethylsilane and anhydrous HCl. This provides a controlled, stoichiometric generation of acid without the harsh, oxidative conditions of SOCl₂ [2].

  • Suspension Setup: Suspend 5-Br-Trp (1.0 equiv) in anhydrous methanol (0.5 M) under Argon.

  • Reagent Addition: Slowly add freshly distilled TMSCl (3.0 equiv) at room temperature.

    • Causality: Unlike SOCl₂, TMSCl reacts gently with methanol, allowing for room-temperature addition without extreme exotherms.

  • Ambient Esterification: Stir the reaction mixture at room temperature for 24 hours.

    • Validation Check: The prolonged ambient stirring completely avoids thermal degradation of the bromo-indole ring, keeping the solution colorless or very pale.

  • Isolation: Evaporate the solvent and volatile byproducts to dryness on a rotary evaporator to yield the pure hydrochloride salt.

Troubleshooting Guides & FAQs

Q1: My yield is plateauing at 60-70% despite using excess SOCl₂. How do I drive the reaction to completion? Causality & Solution: A plateau in Fischer esterification indicates an equilibrium limit, almost always caused by moisture. Water competes with methanol as a nucleophile, hydrolyzing the activated acyl chloride intermediate back to the carboxylic acid.

  • Actionable Step: Ensure absolute anhydrous conditions. Use freshly dried methanol and flame-dried glassware. If the reaction stalls, add a secondary aliquot of SOCl₂ (0.5 equiv) after 6 hours to consume residual water and push the equilibrium forward.

Q2: The reaction mixture turns dark brown or black during reflux. Is the 5-bromo-indole ring degrading? Causality & Solution: While the 5-bromo substituent slightly stabilizes the indole ring against electrophilic attack, indoles remain highly susceptible to acid-catalyzed dimerization and air oxidation at elevated temperatures [1]. The darkening is due to trace oxidative polymerization.

  • Actionable Step: Degas your methanol by sparging with argon for 15 minutes prior to the reaction. Maintain a strict inert atmosphere during reflux. If the problem persists, switch to the room-temperature TMSCl protocol to eliminate thermal stress entirely.

Q3: I need the free base of 5-bromo-tryptophan methyl ester for a downstream coupling, but my workup causes hydrolysis. What is the correct procedure? Causality & Solution: The product is isolated as a stable hydrochloride salt. Converting it to the free base requires neutralization. Using strong aqueous bases (like NaOH) or extended exposure to basic conditions will rapidly saponify the methyl ester back to the carboxylic acid [3].

  • Actionable Step: Suspend the HCl salt in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C. Stir gently until the solid dissolves. The weak base (pH ~8) is sufficient to deprotonate the ammonium salt without hydrolyzing the ester. Immediately separate the organic layer, dry over Na₂SO₄, and concentrate.

Q4: Does the choice of esterification method affect the chiral integrity of L-5-bromo-tryptophan? Causality & Solution: Yes. Prolonged heating in the presence of strong acids (the SOCl₂/reflux method) can promote enolization at the α-carbon, leading to partial racemization.

  • Actionable Step: If enantiomeric excess (ee) is critical for your peptide synthesis or drug development pipeline, the TMSCl/Methanol system is the authoritative standard. It provides near-quantitative yields at room temperature, effectively suppressing the enolization pathway and preserving chiral integrity [2].

References

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Thermal and dielectric properties of newly developed L-tryptophan-based optically active polyimide and its POSS nanocomposites Source: Taylor & Francis Online URL: [Link]

Technical Support Center: Stability of Tryptophan Methyl Ester Derivatives in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tryptophan Methyl Ester Derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these critical compounds, particularly under basic conditions. We will delve into the causality behind common degradation pathways, provide actionable troubleshooting advice, and present validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tryptophan methyl ester derivatives in basic conditions?

A1: When working with tryptophan methyl ester derivatives under basic conditions, two primary chemical transformations must be considered: hydrolysis of the methyl ester and reactions involving the indole side chain.

  • Ester Hydrolysis (Saponification): The most common and expected reaction is the base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylate salt. This is a standard nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is typically irreversible due to the formation of the resonance-stabilized carboxylate anion.

  • Indole Ring Instability: The indole ring of tryptophan is susceptible to various reactions, although it is most famously known for its reactivity under acidic and oxidative conditions.[1][2] However, under basic conditions, particularly with heat or in the presence of oxygen, degradation can still occur.[3] Potential side reactions include:

    • Oxidation: The indole ring can be oxidized, leading to a variety of degradation products, including kynurenine derivatives.[3][4][5] This process can be accelerated by the presence of trace metals or reactive oxygen species.

    • Racemization: Strong basic conditions can lead to the abstraction of the α-proton, which can result in racemization, compromising the stereochemical integrity of the molecule.[6][7]

Q2: How do different protecting groups on the α-amino group (e.g., Boc, Fmoc, Cbz) affect the stability of the methyl ester in basic solutions?

A2: Nα-protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carbobenzyloxy) are fundamental in peptide synthesis.[8][9] While their primary role is to prevent unwanted reactions at the amino group, they also influence the molecule's overall stability.

  • Fmoc Group: This group is notoriously base-labile and is typically removed with a secondary amine like piperidine. Exposing an Fmoc-protected tryptophan methyl ester to stronger bases like NaOH or LiOH will rapidly cleave the Fmoc group, in addition to hydrolyzing the ester.

  • Boc and Cbz Groups: These groups are generally stable to the basic conditions required for ester hydrolysis.[8][9] They provide robust protection for the α-amino group, allowing for the selective saponification of the C-terminal methyl ester. The choice between them often depends on the final deprotection strategy, as Boc is acid-labile and Cbz is typically removed by catalytic hydrogenation.[10] It is crucial to note that for complex syntheses, protecting the indole nitrogen with a group like Boc (creating, for example, Fmoc-Trp(Boc)-OH) provides superior protection against side reactions involving the indole ring, although this is most critical under acidic conditions.[1]

Q3: My analytical results (HPLC/LC-MS) show unexpected peaks after a base-mediated reaction. What could they be?

A3: The appearance of unexpected peaks is a common issue. The identity of these byproducts depends on the specific reaction conditions (base, solvent, temperature, atmosphere). The workflow below can help diagnose the issue.

G start Unexpected Peak(s) in HPLC / LC-MS check_mass Check Mass Spectrum (Δ mass from starting material) start->check_mass hydrolysis Peak is Hydrolyzed Product (Mass = SM - 14 Da) check_mass->hydrolysis Δ = -14 (CH₂ loss) oxidation Oxidation Product? (Mass = SM + 16 or +32 Da) check_mass->oxidation Δ = +16/+32 (Oxygen atom(s)) racemization Racemization? (Same Mass, Different RT) check_mass->racemization Δ = 0 other Other Side Reaction? (Alkylation, Dimerization, etc.) check_mass->other Other Δ confirm_ox Likely Kynurenine or related oxidized species. oxidation->confirm_ox Yes confirm_rac Use Chiral HPLC to confirm. racemization->confirm_rac Yes confirm_other Analyze reaction components for potential reactants. other->confirm_other Yes

Caption: Troubleshooting workflow for identifying unknown byproducts.

Common culprits include the fully hydrolyzed tryptophan derivative, oxidized species like N-formylkynurenine, or diastereomers resulting from racemization at the α-carbon.[4][6]

Q4: What are the recommended storage conditions for stock solutions of tryptophan methyl ester derivatives?

A4: To ensure long-term stability and prevent degradation, stock solutions should be handled with care. The indole ring is particularly sensitive to light and oxidation.[2]

  • Temperature: Store solutions at low temperatures, ideally frozen at -20°C or -80°C for long-term storage.[2]

  • Light: Always use amber vials or wrap containers in aluminum foil to protect from light, which can catalyze photodegradation.[2]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This minimizes exposure to oxygen.

  • Solvent: Prepare stock solutions in an anhydrous, aprotic solvent like DMSO or DMF if the experimental workflow allows. For aqueous buffers, prepare them fresh and consider de-gassing the buffer before use.

Troubleshooting Guide & Experimental Protocols

Problem: Incomplete Saponification of the Methyl Ester

Symptoms: Your reaction has run for the prescribed time, but TLC or HPLC analysis shows a significant amount of starting material remaining.

Causality & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Poor Solubility The reaction is biphasic, and the base cannot efficiently react with the dissolved ester. This is common for protected amino acids in purely aqueous solutions.Add a co-solvent such as Tetrahydrofuran (THF) or Dioxane to create a homogeneous solution. A 1:1 mixture of THF:water is a common starting point.[11]
Insufficient Base The hydrolysis is a stoichiometric reaction. If the base is the limiting reagent or is neutralized by other acidic protons (e.g., hydrochloride salt), the reaction will not go to completion.Use at least 1.1-1.5 equivalents of base (e.g., LiOH, NaOH). If starting from a hydrochloride salt, add an additional equivalent of base to neutralize the HCl.
Low Temperature The activation energy for the reaction is not being met, resulting in a slow reaction rate.Gently warm the reaction mixture to 30-40°C. Monitor progress carefully by TLC/HPLC to avoid promoting side reactions.
Steric Hindrance Bulky protecting groups near the ester can slow the rate of nucleophilic attack by the hydroxide ion.Increase the reaction time and/or temperature. Consider using a less hindered base if compatible with the rest of the molecule.
Protocol 1: Standard Saponification of Nα-Boc-L-tryptophan Methyl Ester

This protocol describes a standard, reliable method for the hydrolysis of the methyl ester from a protected tryptophan derivative.

Materials:

  • Nα-Boc-L-tryptophan methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Nα-Boc-L-tryptophan methyl ester (1.0 equiv) in a 1:1 mixture of THF and water (e.g., 10 mL/g of ester). Stir until a clear solution is formed.

  • Addition of Base: Add LiOH·H₂O (1.5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 20-50% Ethyl Acetate in Hexanes. The product (carboxylate salt) will have a much lower Rf value and may remain at the baseline. The reaction is typically complete within 1-4 hours.

  • Work-up (Quenching): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the solution to a pH of ~3. The product will precipitate as a white solid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the final product, Nα-Boc-L-tryptophan.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This self-validating system allows for precise tracking of the conversion from the methyl ester to the carboxylic acid.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it immediately in a vial containing ~1 mL of a 50:50 mixture of Solvent A and Solvent B to stop the reaction.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (for the indole chromophore).[12]

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-19 min: 90% B

      • 19-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: The starting material (methyl ester) will be more non-polar and thus have a longer retention time than the product (carboxylic acid). Calculate the percent conversion by integrating the peak areas.

G ester Tryptophan Methyl Ester (Starting Material) - Higher Polarity - Longer Retention Time base Base-Mediated Hydrolysis (e.g., LiOH) ester->base acid Tryptophan Carboxylic Acid (Product) - Lower Polarity - Shorter Retention Time base->acid

Sources

Technical Support Center: Deprotection of 5-Bromo-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 5-bromo-tryptophan methyl ester . It addresses the specific chemical sensitivities of this molecule, particularly the lability of the methyl ester and the reactivity of the halogenated indole ring.

Case ID: 5-Br-Trp-OMe-Deprotection Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: 5-Bromo-Tryptophan Methyl Ester (5-Br-Trp-OMe) Critical Sensitivities:

  • Indole Alkylation (Boc Removal): The electron-rich indole ring is a "sink" for carbocations. While the 5-bromo substituent is electron-withdrawing, it does not fully passivate the ring against tert-butyl cations generated during Boc removal.

  • Ester Hydrolysis/Aminolysis (Fmoc Removal): The methyl ester is less sterically hindered than tert-butyl or benzyl esters. It is susceptible to:

    • Aminolysis: Attack by secondary amines (like piperidine) to form amides (piperidides).

    • Saponification: Hydrolysis by hydroxide ions if water is present during base treatment.

  • Halogen Stability: The aryl bromide is generally stable to standard TFA and Piperidine conditions but can be sensitive to radical conditions or harsh reduction.

Module A: Boc Removal (Acidic Lysis)

Objective: Remove the tert-butyloxycarbonyl group while preserving the methyl ester and preventing indole alkylation.

The Protocol: Solution-Phase Deprotection

Standard Reagent: 50% TFA in Dichloromethane (DCM) with Scavengers. Note: Neat TFA is common in solid-phase synthesis, but 1:1 TFA:DCM is preferred in solution to moderate the reaction and solubilize the hydrophobic methyl ester.

Reagent Setup (The "Cocktail"):

Component Role Ratio (v/v)
TFA Acid Source 50%
DCM Solvent 45%
Triisopropylsilane (TIS) Cation Scavenger (Critical) 2.5%

| Water | Scavenger/Proton Source | 2.5% |[1]

  • Why Water? A small amount of water aids in quenching the tert-butyl cation. While methyl esters are sensitive to aqueous acid, 2.5% water in TFA at room temperature for <1 hour typically does not cause significant hydrolysis.

  • Why TIS? Silanes are superior scavengers for tert-butyl cations, preventing them from attacking the 5-Br-indole ring (which would result in a +56 Da mass shift).

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-5-Br-Trp-OMe in the DCM component first.

  • Scavenger Addition: Add TIS and Water to the DCM solution.

  • Acid Initiation: Add TFA slowly with stirring.

  • Reaction: Stir at Room Temperature for 30–60 minutes . Monitor by TLC or LC-MS.

    • Stop Condition: Disappearance of starting material. Do not over-expose.

  • Workup (Crucial for Ester Stability):

    • Evaporation: Remove TFA/DCM/TIS immediately on a rotary evaporator (bath < 40°C).

    • Co-evaporation: Add Toluene or DCM and re-evaporate 2-3 times to remove trace TFA.

    • Precipitation: Triturate the residue with cold Diethyl Ether or Hexanes to precipitate the product as the Trifluoroacetate salt (H-5-Br-Trp-OMe · TFA).[1][2][3][4][5]

Troubleshooting Boc Removal
IssueObservation (LC-MS)Root CauseSolution
Indole Alkylation Mass +56 Datert-butyl cation attacked the indole ring.Increase Scavenger Load: Increase TIS to 5%. Ensure reaction is not too concentrated.
Ester Hydrolysis Mass -14 Da (Acid form)Water concentration too high or reaction too long.Remove Water: Use 5% TIS in anhydrous TFA/DCM. Keep reaction time <30 min.
Incomplete Reaction SM Peak PersistsAcid concentration too low.Increase TFA ratio to 60-70% or use neat TFA for a shorter burst (15 min).

Module B: Fmoc Removal (Basic Lysis)

Objective: Remove the Fluorenylmethyloxycarbonyl group without attacking the methyl ester.

The Challenge: Piperidine vs. Methyl Ester

Standard Fmoc removal uses 20% Piperidine in DMF.[6][7] However, Piperidine is a secondary amine and a nucleophile. In solution phase, it can attack the methyl ester, converting your target H-5-Br-Trp-OMe into H-5-Br-Trp-Piperidide (Mass +67 Da shift).

The Protocol: "Safer" Deprotection (DBU Method)

To avoid aminolysis, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a non-nucleophilic base.[8]

Reagent Setup:

  • Base: 2% DBU in DMF.

  • Scavenger: 2% 1-Octanethiol (or simple Piperidine at very low conc, e.g., 1%).

    • Note: DBU removes Fmoc but does not scavenge the reactive dibenzofulvene (DBF) byproduct.[5] If DBF is not scavenged, it can re-attach to the free amine. Octanethiol is an excellent, non-aminolytic scavenger.

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-5-Br-Trp-OMe in DMF.

  • Addition: Add DBU (2% v/v) and Octanethiol (2% v/v).

  • Reaction: Stir at Room Temperature for 5–10 minutes .

    • Speed is key: DBU is faster than piperidine.[9]

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with dilute HCl (pH 5-6) or Brine to remove DBU. Caution: Strong acid wash might hydrolyze the ester; keep it brief and cold.

    • Dry over Na2SO4 and evaporate.

Alternative: The "Fast Piperidine" Method If you lack DBU, you can use Piperidine, but you must alter the protocol:

  • Concentration: Reduce Piperidine to 10% in DMF.

  • Time: Strict limit of 10 minutes .

  • Temperature: 0°C (Ice bath) slows aminolysis more than deprotection.

Troubleshooting Fmoc Removal
IssueObservation (LC-MS)Root CauseSolution
Piperidide Formation Mass +67 DaPiperidine attacked the methyl ester (Aminolysis).Switch to DBU protocol. Do not use secondary amines.
Saponification Mass -14 Da (Acid)Water present in DMF + Base = Hydrolysis.Dry Solvents: Use anhydrous DMF. Ensure glassware is dry.
DBF Adduct Complex mixtureDibenzofulvene re-attached to amine.[10]Add Scavenger: Ensure Octanethiol is present if using DBU.

Visualized Workflows

Diagram 1: Boc Deprotection & Scavenging Logic

BocDeprotection Start Boc-5-Br-Trp-OMe Acid Add TFA/DCM (1:1) Start->Acid Intermediate Reaction: Boc Cleavage Generates t-Butyl Cation (+) Acid->Intermediate Scavenger_Yes Scavenger Present (TIS + H2O) Intermediate->Scavenger_Yes Preferred Path Scavenger_No No Scavenger Intermediate->Scavenger_No Risk Path Result_Good t-Butyl-TIS Adduct (Inert) Scavenger_Yes->Result_Good Cation Trapped Result_Bad Indole Alkylation (+56 Da impurity) Scavenger_No->Result_Bad Cation Attacks Trp Final H-5-Br-Trp-OMe (Pure) Result_Good->Final Workup (Precipitation)

Caption: Mechanism of scavenger action preventing irreversible indole alkylation during Boc removal.

Diagram 2: Fmoc Removal Decision Tree (Ester Safety)

FmocStrategy Start Fmoc-5-Br-Trp-OMe Decision Select Base Start->Decision Path_Pip 20% Piperidine Decision->Path_Pip Standard (Risky) Path_DBU 2% DBU + Thiol Decision->Path_DBU Recommended Risk_Pip Risk: Aminolysis (Piperidide formation) Path_Pip->Risk_Pip Risk_DBU Safe: Non-nucleophilic (No ester attack) Path_DBU->Risk_DBU Outcome_Pip H-5-Br-Trp-OMe (Potential Side Products) Risk_Pip->Outcome_Pip Outcome_DBU H-5-Br-Trp-OMe (High Purity) Risk_DBU->Outcome_DBU

Caption: Selection guide for bases to prevent methyl ester degradation during Fmoc removal.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Cited for DBU/Thiol deprotection mechanisms).[8]

  • Fields, G. B., & Fields, C. G. (1991). Solvent effects in solid-phase peptide synthesis. Journal of the American Chemical Society. (Cited for solvent interactions with Fmoc removal).[1][11][12]

  • Common Organic Chemistry. (2025). Boc Deprotection Mechanism and TFA Usage. Retrieved from [Link] (Cited for acidolysis mechanisms).

Sources

Technical Support Center: Purification of Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (commonly known as 5-bromotryptophan methyl ester, CAS: 355017-52-6).

As a critical halogenated building block in complex peptide synthesis and drug discovery, this compound presents unique handling challenges. The electron-rich 5-bromoindole ring is susceptible to oxidation, while the α-amino ester moiety is prone to auto-condensation and base-catalyzed epimerization. This guide provides field-proven, self-validating protocols to ensure high-purity recovery whether you require the stable hydrochloride salt for storage or the free base for immediate coupling.

Purification Workflow Decision Tree

The optimal purification strategy depends entirely on your downstream application. The diagram below outlines the logical workflow for isolating the compound from a crude esterification mixture.

Purification A Crude 5-Br-Trp-OMe Reaction Mixture B Concentration & Solvent Removal A->B C Target Form? B->C D Free Base Form (Neutralize with NaHCO3) C->D Need Amine E Hydrochloride Salt (Precipitate in cold solvent) C->E Need Salt F Liquid-Liquid Extraction (EtOAc / H2O) D->F H Recrystallization (MeOH/Et2O or C2H4Cl2) E->H G Flash Chromatography (Silica, DCM/MeOH) F->G I Pure 5-Br-Trp-OMe (Free Base) G->I J Pure 5-Br-Trp-OMe HCl (Salt) H->J

Decision tree for the purification of 5-bromotryptophan methyl ester.

Step-by-Step Methodologies

Protocol A: Recrystallization of the Hydrochloride Salt

Context: This is the gold standard for long-term storage. Protonating the α-amine prevents it from acting as a nucleophile, completely halting intermolecular auto-condensation. This method adapts industrial standards for 1 [3].

  • Concentration: Following Fischer-Speier esterification (using SOCl₂/MeOH), evaporate the reaction mixture to dryness using a rotary evaporator (40 °C, 10 mmHg).

    • Causality: Removing excess methanol and HCl gas shifts the equilibrium and prevents the reverse hydrolysis reaction during workup.

  • Solvent Exchange: Resuspend the crude viscous residue in anhydrous ethylene dichloride (1,2-dichloroethane).

    • Causality: Ethylene dichloride forms an azeotrope with any residual water and methanol, driving their removal and lowering the solubility of the target salt.

  • Crystallization: Cool the suspension to -10 °C for 2 to 4 hours.

    • Causality: The solubility of the hydrochloride salt drops precipitously at sub-zero temperatures in halogenated solvents, promoting rapid nucleation while impurities remain dissolved.

  • Filtration & Washing: Filter the precipitate rapidly and wash the filter cake with ice-cold (0 °C) ethylene dichloride.

    • Causality: Cold, non-polar solvent washes away trapped organic impurities and colored oxidation products without redissolving the target crystals.

  • Desiccation: Dry the filter cake under high vacuum at 40 °C for 5 hours.

Protocol B: Isolation of the Free Base via Extraction & Chromatography

Context: Required when the free α-amine is needed immediately for peptide coupling (e.g., introduction into a dipeptide sequence using HOAt/EDCI, as seen in the 2 [1]).

  • Neutralization: Suspend the crude hydrochloride salt in ethyl acetate (EtOAc) and cool the flask to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: Cooling to 0 °C minimizes the risk of base-catalyzed ester hydrolysis. NaHCO₃ is a weak base, sufficient to deprotonate the α-ammonium group (pKa ~7.5) without cleaving the methyl ester.

  • Phase Separation: Separate the organic layer. Extract the aqueous phase twice more with EtOAc.

    • Causality: The neutral free base is highly lipophilic due to the 5-bromoindole moiety, partitioning efficiently into the organic layer.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

    • Causality: Brine and Na₂SO₄ remove trace water. Keeping the water bath strictly below 30 °C prevents thermal degradation and spontaneous diketopiperazine formation.

  • Flash Chromatography: Purify the residue on silica gel. Load with dichloromethane (DCM) and elute using a gradient of DCM to 5% Methanol in DCM, adapting standard 3 [4].

    • Causality: Silica gel effectively separates the target compound from polar impurities (like unreacted 5-bromotryptophan). The compound is highly UV-active (254 nm) for easy fraction tracking.

Quantitative Data Comparison

The following table summarizes the expected quantitative outcomes and physical properties based on the chosen purification pathway.

ParameterFree Base FormHydrochloride Salt Form
Physical State Viscous oil or amorphous solidCrystalline powder
Storage Stability Poor (Prone to diketopiperazine formation)Excellent (Stable for >6 months at 4 °C)
Typical Yield 70% - 85%90% - 98%
Chromatography R_f ~0.35 (in 10% MeOH / 90% DCM)N/A (Stays on the baseline)
Primary Use Case Immediate peptide couplingLong-term storage, bulk synthesis

Troubleshooting Guides & FAQs

Q1: My 5-bromotryptophan methyl ester hydrochloride "oils out" during recrystallization instead of forming solid crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, a common issue noted in 4 [2].

  • The Fix: Evaporate the solvent completely to a foam. Redissolve the foam in a minimal amount of anhydrous methanol. Slowly add diethyl ether dropwise until the solution becomes slightly turbid. Scratch the inside of the flask with a glass rod to provide physical nucleation sites, and cool slowly to 4 °C, then to -20 °C.

Q2: I am observing a secondary spot on my TLC with a lower R_f value after storing the free base overnight. What is happening? A2: The free base of any tryptophan methyl ester is highly prone to intermolecular auto-condensation. Two molecules react with each other, ejecting methanol to form a diketopiperazine (a cyclic dipeptide).

  • The Fix: Never store the free base. Always store the compound as the hydrochloride salt. If the free base is required for a coupling reaction, generate it in situ using a non-nucleophilic base (like DIPEA) directly in the reaction flask.

Q3: The product has turned dark brown or purple during concentration. Is the batch ruined? A3: Not necessarily, but it requires immediate remediation. The indole ring is highly susceptible to oxidation by atmospheric oxygen and light, a process accelerated by trace transition metals or acidic conditions.

  • The Fix: Perform all concentrations at temperatures below 30 °C. Flush storage flasks with Argon or Nitrogen and store protected from light. If the batch is heavily discolored, pass the free base through a short pad of silica gel (using EtOAc) to strip out the polar, oxidized oligomers before proceeding.

Q4: How do I prevent epimerization of the chiral center if I am using the pure L- or D- enantiomer? A4: The α-proton is relatively acidic due to the electron-withdrawing effect of the adjacent ester. Prolonged exposure to strong bases during neutralization can cause racemization via an enolate intermediate.

  • The Fix: Strictly use mild bases like NaHCO₃ for the neutralization step. If ester deprotection is later required for your workflow, use exactly 1.0 equivalent of NaOH or LiOH at 0 °C to prevent epimerization, as validated in the 2 [1].

References

  • Title: Total Synthesis of Nominal (11S)- and (11R)
  • Title: An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride Source: Benchchem URL
  • Title: CN105037240B - The preparation method of tryptophan esters hydrochloride Source: Google Patents URL
  • Title: Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indol-3-yl)

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-tryptophan methyl ester (5-Br-Trp-OMe) is a synthetic tryptophan derivative widely utilized as a phasing agent in protein crystallography and a non-canonical amino acid in peptide engineering. Its structural duality—combining the heavy atom properties of bromine with the C-terminal protection of a methyl ester—creates a unique mass spectrometric signature.

This guide provides a definitive analysis of the fragmentation patterns of 5-Br-Trp-OMe using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By comparing it against its structural analogs (Tryptophan Methyl Ester and 5-Bromo-Tryptophan), we establish a self-validating identification protocol based on isotopic signatures and characteristic neutral losses.

Structural & Isotopic Theoretical Basis

Correct interpretation of the 5-Br-Trp-OMe spectrum requires understanding two fundamental modifications to the native tryptophan scaffold:

  • 5-Bromo Substitution: The replacement of hydrogen at the C5 position of the indole ring with bromine introduces a distinct isotopic pattern. Unlike carbon or nitrogen, bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.7% vs. 49.3%). This results in a "doublet" appearance for every fragment ion containing the indole ring, separated by 2 Da.
  • Methyl Esterification: The methylation of the C-terminal carboxyl group shifts the molecular weight by +14 Da relative to the free acid and alters the primary neutral loss pathway from dehydration (

    
    ) to methanol loss (
    
    
    
    ).
Comparative Properties Table
CompoundFormulaMonoisotopic MW[M+H]

(m/z)
Isotopic Pattern
Tryptophan (Trp)

204.09205.10Single Peak
Trp Methyl Ester

218.11219.11Single Peak
5-Br-Trp (Free Acid)

282.00 (

)
283.0 / 285.0 1:1 Doublet
5-Br-Trp Methyl Ester

296.02 (

)
297.0 / 299.0 1:1 Doublet

Fragmentation Mechanism & Pathway Analysis[2][3]

In ESI-CID (Collision-Induced Dissociation), 5-Br-Trp-OMe follows a predictable fragmentation cascade governed by the stability of the indole ring and the lability of the ester and amine groups.

Primary Fragmentation Pathways[2]
  • Ammonia Loss (

    
    ):  The protonated parent ion loses ammonia (17 Da), a standard pathway for amino acids, forming the acylium ion.
    
  • Ester Loss / Immonium Formation: The most diagnostic pathway involves the loss of the formate ester group (

    
    , 60 Da). This yields the highly stable Brominated Immonium Ion , which serves as the "anchor" for identification.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the specific mass transitions for the


 isotopologue. (Note: For the 

series, add +2 Da to all m/z values).

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 297 (79-Br) (Doublet 297/299) AmmoniaLoss [M+H - NH3]+ m/z 280 Parent->AmmoniaLoss - NH3 (17 Da) MethanolLoss [M+H - CH3OH]+ m/z 265 Parent->MethanolLoss - CH3OH (32 Da) Immonium Immonium Ion (Diagnostic) m/z 237 Parent->Immonium - HCOOCH3 (60 Da) (Primary Pathway) MethanolLoss->Immonium - CO (28 Da) IndoleFragment Bromo-Indole Ion m/z 210 Immonium->IndoleFragment - HCN (27 Da) legend_text Red Node = Diagnostic Biomarker Blue Node = Precursor Ion

Figure 1: ESI-MS/MS fragmentation pathway of 5-bromo-tryptophan methyl ester (


 isotopologue).

Detailed Spectral Comparison

This section contrasts the spectral "fingerprint" of 5-Br-Trp-OMe against its closest alternatives.

A. vs. Tryptophan Methyl Ester (Non-Brominated)
  • Differentiation: The massive mass shift (+78/80 Da) makes them easily separable.

  • Key Insight: While Trp-OMe produces a single immonium ion at m/z 159 , 5-Br-Trp-OMe produces a doublet at m/z 237/239 . If you see m/z 159 in your 5-Br-Trp-OMe sample, it indicates debromination or contamination with wild-type tryptophan.

B. vs. 5-Bromo-Tryptophan (Free Acid)
  • Differentiation: This is the most critical distinction, as both compounds share the bromine doublet and the same core structure.

  • Parent Ion: The Methyl Ester is +14 Da heavier (297 vs. 283).

  • Neutral Loss Signature:

    • Free Acid: Loses

      
       (-18) and 
      
      
      
      (-46).
    • Methyl Ester: Loses

      
       (-32) and 
      
      
      
      (-60).
    • Convergence: Both compounds eventually collapse to the same immonium ion doublet (m/z 237/239). Therefore, MS1 (Parent Ion) separation is required before fragmentation to distinguish them.

Master Diagnostic Table
Fragment Identity5-Br-Trp-OMe (m/z)Trp-OMe (m/z)5-Br-Trp Acid (m/z)Mechanism / Notes
Precursor [M+H]+ 297 / 299 219283 / 285Base peak in soft ESI.
Loss of Ammonia 280 / 282202266 / 268[M+H - 17]+. Common to all.
Loss of Alcohol/Water 265 / 267 187265 / 267Ester loses MeOH (-32); Acid loses H2O (-18). Note the mass overlap here!
Immonium Ion 237 / 239 159237 / 239 Critical Diagnostic. R-CH=NH2+.
Indole Core 210 / 212132210 / 212Radical cation of the ring system.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic immonium ion while preserving the isotopic envelope.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (High sensitivity is required to see the isotope pattern clearly without detector saturation).

Step 2: LC-MS Conditions
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 - 3.5 kV (Keep moderate to prevent in-source fragmentation).

  • Cone Voltage: 20-30 V.

Step 3: Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µM in 50% MeOH ESI ESI Source (+) 3.5 kV Sample->ESI MS1 MS1 Scan Target: 297/299 ESI->MS1 Filter Isotope Check Confirm 1:1 Ratio MS1->Filter CID CID Fragmentation CE: 15-25 eV Filter->CID Detection Detection Look for m/z 237/239 CID->Detection

Figure 2: Step-by-step LC-MS/MS acquisition workflow.

Step 4: Validation Criteria (Pass/Fail)
  • Parent Ion Check: Do you see a doublet at m/z 297 and 299 with equal intensity?

    • No: Check for hydrolysis (m/z 283) or debromination (m/z 219).

  • Fragment Check: Upon applying 20 eV collision energy, does the doublet shift to m/z 237/239?

    • Yes: Positive ID for 5-Bromo-Tryptophan backbone.

  • Ester Check: Do you observe a transient peak at m/z 265/267 (Loss of 32 Da)?

    • Yes: Confirms Methyl Ester. (Free acid would lose 18 Da).

References

  • NIST Mass Spectrometry Data Center. Tryptophan Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Steen, H., & Mann, M. (2002). Analysis of Bromotryptophan and Hydroxyproline Modifications by High-Resolution, High-Accuracy Precursor Ion Scanning Utilizing Fragment Ions with Mass-Deficient Mass Tags.[1] Analytical Chemistry, 74(24), 6230-6236.[1] Available at: [Link]

  • Matrix Science. Peptide Fragmentation and Immonium Ions. Mascot Help. Available at: [Link]

  • PubChem. 5-Bromo-DL-tryptophan Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. L-Tryptophan Methyl Ester Compound Summary. National Library of Medicine. Available at: [Link]

Sources

HPLC Retention Time Comparison: 5-Bromo-Tryptophan vs. Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

In the development of peptide therapeutics and indole-based alkaloids, the separation of tryptophan derivatives is a critical quality attribute. This guide compares the chromatographic behavior of 5-Bromo-Tryptophan (5-Br-Trp) and Tryptophan Methyl Ester (Trp-OMe) .

While both compounds are derivatives of L-Tryptophan, their interaction mechanisms with Reversed-Phase (RP-HPLC) stationary phases differ fundamentally.

  • 5-Br-Trp retains zwitterionic character but gains hydrophobicity through halogenation of the indole ring.

  • Trp-OMe loses its zwitterionic nature by esterification of the

    
    -carboxyl group, resulting in a significantly larger shift in lipophilicity.
    

The Bottom Line: On a standard C18 column at neutral to acidic pH, Tryptophan Methyl Ester elutes significantly later than 5-Bromo-Tryptophan.

Physicochemical Basis of Separation

To design a robust separation protocol, one must understand the "why" behind the retention times. The primary driver in RP-HPLC is the Partition Coefficient (LogP), which measures lipophilicity.

Comparative Hydrophobicity Data[1][2][3]
CompoundStructure ModificationLogP (Approx.)Predicted Retention Order
L-Tryptophan (Reference) None (Native Zwitterion)-1.061 (Earliest)
5-Bromo-Tryptophan Indole Ring Halogenation-0.12 (Intermediate)
Tryptophan Methyl Ester Carboxyl Esterification+1.53 (Latest)

Data synthesized from PubChem and computed physicochemical descriptors [1, 2].

Mechanism of Interaction
  • Halogenation (5-Br-Trp): The bromine atom at position 5 increases the electron density and surface area of the aromatic system, enhancing

    
     interactions with the C18 alkyl chains. However, the molecule remains a zwitterion (charged ammonium and carboxylate groups) at pH 7, which anchors it partially in the aqueous mobile phase.
    
  • Esterification (Trp-OMe): Methylation of the carboxyl group removes the negative charge. At acidic pH (common in HPLC), the molecule exists as a singly charged cation (ammonium), but the loss of the hydrophilic carboxylate significantly reduces water solubility and drastically increases affinity for the hydrophobic stationary phase [3].

Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step that ensures the column and mobile phase are performing correctly before valuable samples are injected.

Materials & Reagents[3][4][5][6][7][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent to sharpen amine peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Indole absorption).[1]

Gradient Method
Time (min)% Mobile Phase BDescription
0.05%Equilibration / Loading
2.05%Isocratic hold to elute salts
15.060%Linear gradient to elute derivatives
18.095%Wash step (remove highly lipophilic impurities)
20.05%Re-equilibration
Workflow Diagram

The following diagram illustrates the logical flow of the experiment, from sample prep to data analysis.

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve 1mg/mL in 50:50 MeOH:Water Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter SystemCheck System Suitability Test (Inject L-Trp Standard) Filter->SystemCheck Decision Retention ~2-3 min Symmetry > 0.9? SystemCheck->Decision Decision->SystemCheck Fail (Check Column/Flow) InjectSamples Inject 5-Br-Trp & Trp-OMe Samples Decision->InjectSamples Pass Gradient Execute Gradient 5-60% B over 15 min InjectSamples->Gradient Detection UV Detection (280nm) Gradient->Detection Analysis Data Analysis: Compare Retention Times (Rt) Detection->Analysis

Caption: Step-by-step HPLC workflow ensuring system integrity before comparative analysis.

Expected Results & Data Analysis

Based on the hydrophobicity index and standard C18 behavior, the expected chromatogram will show distinct separation.

Retention Time Comparison Table
AnalyteExpected Rt (min)*Elution Factor (

)
Peak Characteristics
L-Tryptophan 2.5 - 3.5LowSharp, early eluting reference.
5-Bromo-Tryptophan 5.0 - 6.5MediumBroader than Trp; baseline resolution from Trp.
Trp Methyl Ester 9.0 - 11.0HighLate eluting; may show tailing without TFA.

*Note: Absolute retention times vary by column age and dead volume. Relative order remains constant.

Interaction Logic Diagram

To visualize why the separation occurs, the diagram below maps the chemical interactions to the stationary phase.

Interaction_Mechanism C18 C18 Stationary Phase (Hydrophobic Alkyl Chains) Trp L-Tryptophan (Polar Zwitterion) Weak Weak Interaction (Fast Elution) Trp->Weak BrTrp 5-Bromo-Trp (Halogenated Indole) Mod Moderate Interaction (Pi-Alkyl + Halogen) BrTrp->Mod TrpOMe Trp-Methyl Ester (Capped Carboxyl) Strong Strong Interaction (Hydrophobic Dominance) TrpOMe->Strong Weak->C18 Mod->C18 Strong->C18

Caption: Mechanistic mapping of analyte functional groups to C18 stationary phase retention strength.

Troubleshooting & Optimization

  • Peak Tailing: Trp-OMe contains a free amine. If peak tailing is observed, ensure TFA is present (0.1%) to suppress silanol interactions. Alternatively, increase buffer concentration (e.g., 10mM Ammonium Acetate).

  • Co-elution: If 5-Br-Trp co-elutes with impurities, adjust the gradient slope. A shallower gradient (e.g., 5-40% B over 20 mins) will increase resolution in the middle region.

  • Sample Solubility: 5-Br-Trp can be sparingly soluble in pure water. Dissolve initially in a small volume of DMSO or Methanol before diluting with mobile phase A [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77980, Tryptophan methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96735, 5-Bromotryptophan. Retrieved from [Link]

Sources

Bromine-Labeling vs. Conventional Tryptophan Analysis: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison resource for researchers evaluating isotopic labeling strategies in proteomics and metabolomics, specifically focusing on the utility of Bromine (Br) tags for Tryptophan (Trp) analysis.

Executive Summary

In mass spectrometry-based proteomics and drug development, the unambiguous identification of Tryptophan (Trp) residues is critical due to their role in protein fluorescence, active sites, and oxidative signaling. While native label-free analysis and Chlorine (Cl) tagging are common, Bromine (Br) isotopic labeling offers a superior signal-to-noise advantage due to its unique 1:1 isotopic doublet. This guide compares the spectral performance of Br-derivatives against Cl-labeled and native counterparts, providing experimental protocols for leveraging this "Mass Defect Mass Tag" (MaDMaT) effect.

Technical Deep Dive: The Isotopic Signature

The core differentiator of Bromine labeling is its isotopic abundance.[1][2][3][4] Unlike Carbon, Hydrogen, or Nitrogen, which are dominated by a single light isotope, Bromine exists as two stable isotopes,


 and 

, in nearly equal abundance.[4]
Comparative Isotopic Abundance Table

This table contrasts the isotopic profiles of Halogen tags used in Trp derivatization.

ElementIsotope A (Mass)Abundance (%)Isotope B (Mass)Abundance (%)Spectral Pattern (M : M+2)Utility in MS
Bromine 78.9183 (

)
50.69% 80.9163 (

)
49.31% ~1:1 Doublet High Selectivity (Pattern Recognition)
Chlorine34.9689 (

)
75.78%36.9659 (

)
24.22%~3:1 DoubletModerate Selectivity
Iodine126.9045 (

)
100%N/A0%SingletHigh Sensitivity (No split signal)
Native (H)1.0078 (

)
99.98%2.0141 (

)
0.02%SingletBaseline (Low Specificity)

Expert Insight: The 1:1 doublet of Bromine acts as a built-in error correction code. In complex biological matrices (e.g., plasma, cell lysate), the probability of a random noise peak mimicking a perfect 1:1 ratio separated by exactly 1.998 Da is statistically negligible. This allows for aggressive background subtraction algorithms that Chlorine (3:1) cannot support as robustly.

Visualizing the Logic: Pattern Recognition

The following diagram illustrates the decision logic used by MS software (and manual interpretation) to validate a Bromine-containing Tryptophan derivative versus a Chlorine-labeled or Native peptide.

IsotopicLogic Start MS Peak Detected (Candidate Trp-Peptide) CheckSplit Is there a companion peak at M + ~2 Da? Start->CheckSplit SinglePeak Singlet Pattern CheckSplit->SinglePeak No CheckRatio Analyze Intensity Ratio I(M) : I(M+2) CheckSplit->CheckRatio Yes ResultNative Native / Iodine Label (Low Specificity) SinglePeak->ResultNative ResultCl Chlorine Label (Ratio ~3:1) Moderate Confidence CheckRatio->ResultCl ~3:1 ResultBr Bromine Label (Ratio ~1:1) High Confidence CheckRatio->ResultBr ~1:1

Figure 1: Decision logic for identifying halogenated peptides based on isotopic fine structure.

Comparative Performance Analysis
A. Signal-to-Noise (S/N) and Detection Limits
  • Native Trp: High background interference. Tryptophan is isobaric with many other organic combinations.

  • Bromine-Trp: The signal is split into two peaks (lowering absolute intensity of the monoisotopic peak by 50%), but the Signal-to-Noise ratio improves because the "noise" rarely replicates the doublet pattern.

  • Comparison: In a study of marine venoms, brominated peptides were identifiable at 10-fold lower concentrations than non-labeled analogs simply because the doublet pattern could be extracted from chemical noise using extracted ion chromatograms (XIC) specific to the mass defect.

B. Mass Defect Filtering

Bromine has a significant negative mass defect relative to the nominal mass.

  • Mechanism: Most organic peptides fall along a specific "mass defect slope." Adding a heavy halogen like Bromine shifts the peptide into a "silent region" of the mass spectrum, away from the dense cloud of singly-charged solvent ions and native peptides.

  • Performance: Br-labeling outperforms Cl-labeling in this regard because the mass shift (+79/81 Da) is larger than Cl (+35/37 Da), moving the analyte further from the interference zone.

Experimental Protocol: Analysis of Br-Trp Derivatives

This protocol describes the workflow for analyzing Tryptophan derivatives (e.g., 5-Bromo-Tryptophan) using LC-MS/MS. This workflow is self-validating due to the isotopic checkpoint.

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Reagents: Use N-bromosuccinimide (NBS) for oxidative bromination if generating synthetic standards, or extract native marine peptides using 50% Acetonitrile/Water.

    • Validating Step: Ensure pH is maintained < 5.0 to prevent side-reactions with Tyrosine.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 5% B to 60% B over 20 minutes. Note: Br-Trp is more hydrophobic than native Trp and will elute later.

  • Mass Spectrometry Acquisition:

    • Source: ESI Positive Mode.

    • Resolution: Minimum 30,000 (Orbitrap/TOF) recommended to resolve the isotopic fine structure if co-eluting species are present.

    • Scan Range: m/z 200–1500.

  • Data Processing (The "Doublet Check"):

    • Extract ion chromatograms (XIC) for the calculated mass of the Br-79 form.

    • Crucial Validation: Verify the presence of the Br-81 peak at +1.998 Da with an intensity within ±10% of the Br-79 peak.

Workflow Diagram

Workflow Sample Sample (Peptide Mix) LC LC Separation (Hydrophobicity Shift) Sample->LC Ionization ESI Ionization (Positive Mode) LC->Ionization MS1 MS1 Scan (Detect Doublets) Ionization->MS1 Filter Isotopic Filter (1:1 Ratio Check) MS1->Filter Filter->MS1 Fail (Noise) ID Validated Br-Trp ID Filter->ID Pass

Figure 2: Experimental workflow for filtering and validating Bromine-containing peptides.

Data Summary: Theoretical Mass Shifts

Use this table to predict mass shifts when converting Native Trp to Brominated derivatives.

DerivativeFormula ChangeMonoisotopic Mass Shift (

)
Isotopic Pattern
Native Tryptophan -0.0000 DaSinglet
5-Bromo-Trp +Br, -H+77.9105 Da1:1 Doublet
Dibromo-Trp +2Br, -2H+155.8210 Da1:2:1 Triplet
Chloro-Trp (Alt) +Cl, -H+33.9610 Da3:1 Doublet
References
  • National Institutes of Health (NIH). (2019). Oxidative protein labeling in mass-spectrometry-based proteomics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance: Bromine and Chlorine Mass Spectrometry Patterns. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids. Retrieved from [Link]

Sources

Comparative Spectroscopic Guide: 5-Bromo-Tryptophan vs. Native Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 5-Bromo-Tryptophan vs. Native Tryptophan Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Native L-Tryptophan (Trp) and its halogenated analog, 5-Bromo-L-Tryptophan (5-Br-Trp) . While native tryptophan is the dominant intrinsic fluorophore in proteins, 5-Br-Trp serves as a critical tool in structural biology and protein engineering.

The core distinction lies in the Heavy Atom Effect introduced by the bromine substituent. This modification induces a bathochromic (red) shift in the UV absorption spectrum and dramatically alters the excited-state dynamics, quenching fluorescence in favor of intersystem crossing. These properties make 5-Br-Trp invaluable for SAD (Single-wavelength Anomalous Diffraction) phasing in X-ray crystallography and as a photo-labile probe for protein-protein interaction studies.

Fundamental Photophysics

To interpret the spectra correctly, one must understand the electronic impact of the bromine substitution on the indole chromophore.

The Indole Chromophore
  • Native Trp: The absorption spectrum is dominated by two overlapping electronic transitions,

    
     and 
    
    
    
    . The
    
    
    state is highly sensitive to solvent polarity, while
    
    
    is relatively insensitive.
  • 5-Br-Trp: The bromine atom at position 5 exerts two opposing effects:

    • Inductive Effect (-I): Withdraws electron density, stabilizing the ground state.

    • Mesomeric Effect (+M): Donates electron density into the

      
      -system via lone pair overlap.
      

    Net Result: The resonance effect dominates in the excited state, lowering the energy gap between the HOMO and LUMO. This causes a Red Shift (Bathochromic Shift) of the absorption maximum.

The Heavy Atom Effect

The presence of the high-atomic-number bromine (


) increases spin-orbit coupling. This facilitates Intersystem Crossing (ISC)  from the excited singlet state (

) to the triplet state (

).
  • Consequence: Native Trp is highly fluorescent. 5-Br-Trp fluorescence is virtually quenched (replaced by non-radiative decay or weak phosphorescence at low temperatures).

Comparative Spectral Data

The following data summarizes the optical properties of both variants in neutral aqueous buffer (pH 7.0).

FeatureNative Tryptophan (Trp)5-Bromo-Tryptophan (5-Br-Trp)
Absorption ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

279.8 nm (typically cited as 280 nm)286 – 288 nm (Red-shifted)
Extinction Coeff.[1] (

)
5,600 M

cm

(at 280 nm)
~5,800 – 6,000 M

cm

(at

)*
Fluorescence Emission

nm (Strong)
Quenched (Negligible emission)
Quantum Yield (

)
0.12 – 0.14< 0.01 (Dominant Triplet State population)
Primary Application Protein Concentration (A280), Folding StudiesX-ray Phasing (SAD), Cross-linking (Photolysis)

*Note: The extinction coefficient of 5-Br-Trp is slightly higher than native Trp due to the larger polarizability of the bromine atom, but exact values can vary slightly based on solvent conditions.

Visualizing the Photophysics

The following diagram illustrates the divergence in excited-state dynamics caused by the bromine substitution.

Jablonski Ground Ground State (S0) ExcitedTrp Trp Excited State (S1) (High Energy) Ground->ExcitedTrp UV Abs (280 nm) ExcitedBr 5-Br-Trp Excited State (S1) (Lower Energy - Red Shift) Ground->ExcitedBr UV Abs (288 nm) Fluorescence Fluorescence Emission (~350 nm) ExcitedTrp->Fluorescence Radiative Decay Triplet Triplet State (T1) (Reactive/Phosphorescent) ExcitedBr->Triplet Intersystem Crossing Quenching Quenching / ISC (Heavy Atom Effect) Triplet->Quenching Non-radiative

Caption: Jablonski diagram showing the red-shifted absorption of 5-Br-Trp and the diversion of excited energy into the triplet state via the Heavy Atom Effect, contrasting with the fluorescence of native Trp.

Experimental Protocol: Determining Incorporation Efficiency

A common challenge is verifying that 5-Br-Trp has been successfully incorporated into a recombinant protein (replacing native Trp). This protocol uses the spectral shift to quantify incorporation.

Materials
  • Buffer: 20 mM Phosphate or Tris, pH 7.4 (Avoid buffers with high UV absorbance like HEPES if possible).

  • Spectrophotometer: Dual-beam or high-quality single-beam with <1 nm bandwidth.

  • Quartz Cuvettes: 1 cm pathlength (Matched pair).

Method: The "Spectral Shift" Assay
  • Baseline Correction: Blank the spectrophotometer with your specific buffer.

  • Scan Parameters: Set scan range from 240 nm to 340 nm . Scan speed: Slow (approx. 60 nm/min).

  • Measurement:

    • Measure the Wild Type (WT) protein spectrum.

    • Measure the 5-Br-Trp labeled protein spectrum.

    • Normalize both spectra to the peptide bond absorption at 220-230 nm (or simply normalize to the peak absorbance if concentration is unknown).

  • Analysis:

    • Observe the "Red Edge". Native Trp absorbance drops to near zero by 300 nm .

    • 5-Br-Trp will show a distinct shoulder or tail extending to 305-310 nm .

    • Calculation: Calculate the ratio

      
      .
      
      • Pure Trp protein: Ratio

        
        .
        
      • 5-Br-Trp protein: Ratio will be significantly higher due to the red shift.

Workflow Diagram

ExperimentWorkflow Step1 1. Expression Step2 2. Purification (Avoid Trp contamination) Step1->Step2 Step3 3. UV-Vis Scan (240 - 340 nm) Step2->Step3 Decision Analyze Red Edge (>295 nm) Step3->Decision ResultA Absorbance drops sharply at 300 nm Decision->ResultA No Shift ResultB Extended tail/ shoulder at 305 nm Decision->ResultB Red Shift ConclusionA Low/No Incorporation (Native Trp dominant) ResultA->ConclusionA ConclusionB High Incorporation (5-Br-Trp present) ResultB->ConclusionB

Caption: Decision workflow for validating 5-Br-Trp incorporation based on UV-Vis spectral topology.

Strategic Applications

Crystallography (SAD Phasing)

The primary driver for using 5-Br-Trp is Anomalous Scattering .

  • Mechanism: The bromine K-edge (13.47 keV) allows for phasing of X-ray diffraction data without heavy metal soaking (e.g., gold or mercury).

  • Advantage: 5-Br-Trp is isosteric enough to native Trp that it rarely disrupts protein folding, unlike larger heavy atom derivatives.

Selective Photo-Cleavage

The C-Br bond is photolabile. Upon irradiation with UV light (typically near the red edge of absorption, ~300-310 nm to avoid damaging other residues), the C-Br bond can undergo homolysis.

  • Use Case: This generates a radical that can cross-link to nearby residues, mapping protein-protein interfaces.

References

  • Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins.[2][3][4] Biochemistry, 6(7), 1948-1954. Link

  • Ross, J. A., et al. (1997). 5-Hydroxytryptophan as a microenvironmental probe for protein fluorescence. Photochemistry and Photobiology, 66(1).
  • Wedekind, J. E., et al. (2005). Optimization of the 5-bromotryptophan SAD phasing protocol. Acta Crystallographica Section D, 61(10). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
  • Scarborough, C. C., et al. (2019). Tryptophan, Featuring BN/CC Isosterism. RSC Blogs. (Discusses spectral shifts in Trp analogs). Link

Sources

Fluorescence Properties of 5-Bromo-Tryptophan Methyl Ester: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-tryptophan methyl ester (5-Br-Trp-OMe) is a specialized tryptophan analog that serves as a unique optical tool in protein biophysics and peptide chemistry. Unlike its parent compound L-Tryptophan (Trp), which is the dominant intrinsic fluorophore in proteins, 5-Br-Trp-OMe exhibits severely quenched fluorescence and enhanced phosphorescence .

This guide details the photophysical mechanisms driving these properties—specifically the internal heavy-atom effect —and provides actionable protocols for utilizing 5-Br-Trp-OMe as a "silent" tryptophan analog or a room-temperature phosphorescence (RTP) probe.

Mechanistic Insight: The Heavy-Atom Effect

To understand the utility of 5-Br-Trp-OMe, one must understand why it fails to fluoresce brightly.

  • L-Tryptophan (Standard): Upon excitation (~280 nm), the electron populates the singlet excited state (

    
    ). It returns to the ground state (
    
    
    
    ) primarily via fluorescence emission (
    
    
    ) or non-radiative decay.
  • 5-Br-Trp-OMe (Halogenated): The presence of the Bromine atom (atomic number 35) introduces a strong spin-orbit coupling perturbation. This is known as the Internal Heavy-Atom Effect .[1]

    • Consequence: The rate of Intersystem Crossing (

      
      ) from the Singlet (
      
      
      
      ) to the Triplet (
      
      
      ) state is drastically increased.[1][2]
    • Result: The

      
       population is depleted rapidly, quenching fluorescence (low Quantum Yield). However, the populated 
      
      
      
      state can now decay via Phosphorescence (
      
      
      ), emitting light at a longer wavelength and much slower timescale (microseconds to milliseconds).
Visualization: Modified Jablonski Diagram

The following diagram illustrates the kinetic competition introduced by the Bromine atom.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (280-295 nm) S1->S0 Fluorescence (Quenched) T1 Triplet State (T1) (Populated by Br) S1->T1 Intersystem Crossing (Enhanced by Br) T1->S0 Phosphorescence (~500 nm)

Comparative Analysis: Trp vs. 5-Br-Trp-OMe vs. 5-F-Trp

Researchers often choose between different halogenated tryptophans based on the desired optical outcome.

  • 5-F-Trp: Used when you want a fluorescent probe with a shifted spectrum (Fluorine is light, minimal heavy-atom effect).

  • 5-Br-Trp: Used when you want a non-fluorescent (silent) probe or a phosphorescent probe.

FeatureL-Tryptophan (Trp)5-Br-Trp-OMe5-F-Trp
Primary Utility Native FluorescenceOptical Silencing / PhosphorescenceSpectral shifting (19F NMR or Fluorescence)
Excitation Max (

)
280 nm295 nm (Red-shifted)~280-290 nm
Emission Max (

)
~350 nm (Solvent dependent)~350 nm (Weak) / ~500 nm (Phosphorescence)~350 nm
Quantum Yield (

)
~0.14 (in water)< 0.02 (Significantly Quenched)~0.12 (Similar to Trp)
Fluorescence Lifetime (

)
~2.6 ns< 0.5 ns (Rapid ISC)~2.4 ns
Phosphorescence Negligible at RTStrong (in deoxygenated/rigid media)Negligible
Solubility ModerateLow (Hydrophobic Methyl Ester)Moderate

Key Takeaway: Do not use 5-Br-Trp-OMe if you need a bright fluorescent label. Use it to "subtract" the signal of a specific tryptophan residue in a multi-Trp protein or to monitor slow domain motions via phosphorescence.

Experimental Protocols
Protocol A: The "Optical Silencing" Strategy

Objective: To study the fluorescence of a native Trp residue in a protein by replacing a non-essential Trp with the spectrally silent 5-Br-Trp.

Reagents:

  • Protein/Peptide with 5-Br-Trp incorporated (via solid-phase synthesis or auxotrophic expression).

  • Buffer: 50 mM Phosphate, pH 7.4 (Avoid halide buffers like Cl- if possible, though Br- is internal here).

Workflow:

  • Preparation: Dissolve the 5-Br-Trp-OMe labeled peptide in organic solvent (DMSO/DMF) first, then dilute into aqueous buffer (final DMSO < 1%). Note: The Methyl Ester is hydrophobic.

  • Blanking: Measure the buffer background.

  • Scan 1 (Absorbance): Verify concentration using

    
    . Note that 5-Br-Trp has a slightly higher extinction coefficient and red-shifted absorption edge compared to Trp.
    
  • Scan 2 (Fluorescence):

    • Excitation: 280 nm.[3][4][5]

    • Emission: 300–450 nm.

    • Result: You should observe a >90% reduction in intensity compared to the native Trp control. Any remaining signal is likely due to incomplete quenching or impurities.

Protocol B: Measuring Room Temperature Phosphorescence (RTP)

Objective: To detect the triplet state decay of 5-Br-Trp-OMe, which reports on the rigidity of the local environment (e.g., buried in a membrane or protein core).

Critical Requirement: Oxygen (


) is a potent triplet state quencher. Samples must be thoroughly deoxygenated.

Workflow:

  • Deoxygenation:

    • Place the sample in a quartz cuvette with a septum cap.

    • Bubble high-purity Argon or Nitrogen gas through the solution for at least 20 minutes.

    • Alternative: Use an enzymatic oxygen scavenging system (Glucose Oxidase + Catalase).

  • Instrument Settings (Phosphorescence Mode):

    • Excitation: 295 nm (Selectively excites 5-Br-Trp edge).

    • Delay Time: 0.05 ms (Gating is essential to block the prompt fluorescence and scatter).

    • Gate Width: 1–5 ms.

  • Measurement:

    • Scan Emission from 400 nm to 600 nm.

    • Expected Peak: Broad emission centered around 500 nm .

  • Data Interpretation:

    • If the signal disappears upon re-admitting air, it is confirmed phosphorescence.

    • The lifetime (

      
      ) is typically in the microsecond (
      
      
      
      ) range, correlating with the rotational correlation time of the molecule.
Applications in Drug Discovery
  • Peptide-Membrane Interactions: The methyl ester (OMe) makes the analog more hydrophobic, mimicking the C-terminus of membrane-active peptides. By placing 5-Br-Trp-OMe at the lipid interface, researchers can use the phosphorescence lifetime to determine if the peptide is rigid (inserted) or mobile (surface-bound).

  • Binding Assays (FRET Acceptor/Donor): While a poor donor for fluorescence FRET, 5-Br-Trp can act as a dark acceptor or a Tripslet-Triplet Energy Transfer (TTET) donor, enabling measurement of distances in the 10–20 Å range that are difficult for standard FRET pairs.

References
  • Comparison of Tryptophan Analogs

    • Title: Tryptophan-based Fluorophores for Studying Protein Conformational Changes.[5][6]

    • Source: N
    • URL:[Link]

  • Heavy Atom Effect & Quenching

    • Title: External heavy-atom effect on fluorescence kinetics.[2][7]

    • Source: PhysChemComm (RSC).
    • URL:[Link]

  • Synthesis & Properties of Halogenated Tryptophans

    • Title: Blue fluorescent amino acid for biological spectroscopy and microscopy (Discussion of 4-Br vs 5-Br precursors).
    • Source: PNAS.
    • URL:[Link]

  • Phosphorescence of Tryptophan Derivatives

    • Title: Time resolved fluorescence and phosphorescence properties of the individual tryptophan residues.[8]

    • Source: PubMed.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Characterizing Halogenated Amino Acid Impurities: UHPLC-HRMS vs. GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing halogenated amino acids—specifically 3-chlorotyrosine, 3-bromotyrosine, and fluorinated phenylalanine derivatives. These compounds present a dual challenge: they are critical biomarkers of in vivo oxidative stress (driven by myeloperoxidase and eosinophil peroxidase) and highly problematic impurities generated during synthetic peptide manufacturing.

The structural similarity between these halogenated impurities and their native amino acid precursors makes baseline resolution difficult. Furthermore, trace-level quantification is often plagued by artifactual halogenation during sample preparation. In this guide, I will objectively compare the three primary analytical platforms used for this characterization, detail the causality behind column chemistry selection, and provide a self-validating experimental protocol to ensure artifact-free quantification.

The Mechanistic Origins of Halogenated Impurities

Before selecting an analytical method, we must understand how these impurities form. In biological matrices, native L-tyrosine is oxidized by heme peroxidase enzymes in the presence of hydrogen peroxide and halides. In synthetic peptide manufacturing, identical halogenation side-reactions occur during the cleavage of protecting groups if scavengers are not properly optimized.

Halogenation Tyr L-Tyrosine (Native Amino Acid) MPO Myeloperoxidase (MPO) + H2O2 + Cl- Tyr->MPO Oxidation EPO Eosinophil Peroxidase (EPO) + H2O2 + Br- Tyr->EPO Oxidation ClTyr 3-Chlorotyrosine (Impurity / Biomarker) MPO->ClTyr HOCl BrTyr 3-Bromotyrosine (Impurity / Biomarker) EPO->BrTyr HOBr

Figure 1: Enzymatic pathways leading to the formation of halogenated tyrosine impurities.

Comparative Analysis of Analytical Platforms

To accurately characterize these impurities, laboratories typically rely on one of three platforms. The choice depends heavily on the required limit of detection (LOD) and the complexity of the matrix.

Platform A: UHPLC-MS/MS with Pentafluorophenyl (PFP) Columns (The Modern Gold Standard)

Standard C18 stationary phases separate analytes almost exclusively via hydrophobic dispersion forces (logP). While a chlorine or bromine atom alters the overall logP of tyrosine, positional isomers (e.g., 2-chlorotyrosine vs. 3-chlorotyrosine) possess virtually identical hydrophobicities, leading to co-elution on C18 columns.

The Causality of PFP: Pentafluorophenyl (PFP) columns solve this by introducing orthogonal retention mechanisms. The fluorinated aromatic ring of the PFP phase enables


 interactions, dipole-dipole interactions, and highly specific fluorine-halogen interactions. This shape selectivity allows the PFP column to recognize the exact steric position of the halogen atom on the aromatic ring, providing baseline resolution of isomers that C18 cannot achieve. Modern methods utilize this chemistry coupled with tandem mass spectrometry for simultaneous quantification [2].
Platform B: EC-NCI GC-MS (The Sensitivity Champion)

Electron Capture-Negative Chemical Ionization Gas Chromatography-Mass Spectrometry (EC-NCI GC-MS) is a legacy technique that remains the absolute champion for sensitivity.

The Causality of EC-NCI: Halogen atoms are highly electronegative. In an EC-NCI source, these electronegative atoms efficiently capture thermal electrons to form stable negative ions. As demonstrated by , EC-NCI GC-MS is up to 100-fold more sensitive than standard ESI-LC-MS/MS for authentic 3-chlorotyrosine and 3-bromotyrosine. However, the fatal flaw of this technique is the sample preparation: amino acids are non-volatile and require exhaustive, moisture-sensitive derivatization (e.g., forming n-propyl ester heptafluorobutyramide derivatives), making it cumbersome for high-throughput environments.

Platform C: Standard HPLC-UV (The Routine QC Baseline)

While ubiquitous and cost-effective, HPLC-UV using standard C18 columns lacks both the sensitivity and specificity required for trace impurity profiling. It is strictly limited to bulk purity assessments where halogenated impurities are present at >0.1% w/w.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three platforms based on field-proven data and literature standards.

Analytical ParameterUHPLC-MS/MS (PFP Column)EC-NCI GC-MSHPLC-UV (C18 Column)
Primary Retention Mechanism Hydrophobic,

, Dipole, Shape
Boiling Point, PolarityHydrophobic (logP)
Limit of Detection (LOD) ~30 - 50 pg/mL (Femtomole)~0.5 pg/mL (Attomole)~500 ng/mL (Nanomole)
Isomer Resolution (Rs) Excellent (Rs > 2.0)Excellent (Rs > 2.5)Poor (Rs < 1.0, Co-elution)
Sample Preparation Simple (Protein crash / SPE)Complex (Exhaustive Derivatization)Simple (Dilute and shoot)
Artifactual Halogenation Risk Low (if optimized)LowHigh (cannot distinguish artifacts)
Throughput (Run Time) High (~5 - 8 mins)Low (~25 - 40 mins)Medium (~15 - 20 mins)

Analytical Decision Tree

Selecting the correct workflow prevents wasted method development time. Use the following logic to determine the appropriate platform for your matrix.

DecisionTree Start Sample Matrix & Goal Q1 Required Sensitivity Level? Start->Q1 HighSens Attomole / Sub-fmol (Trace in vivo Biomarkers) Q1->HighSens MedSens Femtomole - Picomole (API Impurity Profiling) Q1->MedSens LowSens Nanomole (Bulk Purity QC) Q1->LowSens GCMS EC-NCI GC-MS (Requires Derivatization) HighSens->GCMS Maximum Sensitivity LCMS UHPLC-HRMS/MS (PFP Column) MedSens->LCMS Optimal Balance HPLC HPLC-UV (C18 Column) LowSens->HPLC Routine Analysis

Figure 2: Decision tree for selecting halogenated amino acid characterization methods.

Experimental Protocol: Artifact-Free UHPLC-MS/MS Workflow

A major pitfall in characterizing halogenated amino acids is the artifactual generation of chlorotyrosine during sample hydrolysis. If standard Hydrochloric Acid (HCl) is used to hydrolyze proteins, the high chloride concentration combined with trace oxidants will artificially chlorinate native tyrosine, yielding false positives.

To ensure Scientific Integrity , the following protocol is designed as a self-validating system. By utilizing Methanesulfonic Acid (MSA) and spiking heavy-isotope internal standards prior to extraction, any artifactual generation or loss is immediately mathematically corrected.

Step 1: Isotope Dilution and Artifact-Free Hydrolysis
  • Aliquot 50 µL of plasma or 1 mg of peptide API into a low-bind microcentrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of a heavy isotope master mix containing

    
    -3-chlorotyrosine and 
    
    
    
    -3-bromotyrosine (100 ng/mL).
  • Add 100 µL of 4M Methanesulfonic Acid (MSA) containing 0.2% tryptamine (as a halogen scavenger). Do not use HCl.

  • Incubate at 110°C for 16 hours under a nitrogen atmosphere to hydrolyze peptide bonds.

Step 2: Solid Phase Extraction (SPE) Cleanup
  • Cool the hydrolysate to room temperature and neutralize with 4M NaOH to pH 7.0.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the neutralized sample onto the cartridge.

  • Wash with 1 mL 0.1% Formic Acid in Water, followed by 1 mL 100% Methanol to remove neutral lipids and salts.

  • Elute the halogenated amino acids using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Parameters
  • Column: High-Strength Silica (HSS) PFP Column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 40% B over 4 mins, ramp to 95% B over 1 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry (ESI+ MRM Transitions):

    • 3-Chlorotyrosine: m/z 216.0

      
       170.0 (Quantifier)
      
    • 
      -3-Chlorotyrosine: m/z 222.0 
      
      
      
      176.0
    • 3-Bromotyrosine: m/z 260.0

      
       214.0 (Quantifier)
      
    • 
      -3-Bromotyrosine: m/z 266.0 
      
      
      
      220.0

By monitoring the ratio of the native impurity to the


 internal standard, you ensure absolute quantification that is immune to matrix suppression and extraction losses.

References

  • Gaut, J. P., Byun, J., Tran, H. D., & Heinecke, J. W. (2002). Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 300(2), 252-259. URL: [Link]

  • Fleszar, M. G., Fortuna, P., Zawadzki, M., Kosyk, B., & Krzystek-Korpacka, M. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-L-tyrosine, 3-Chloro-L-tyrosine, and 3-Bromo-L-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. URL: [Link]

comparing biological activity of 5-bromo vs 5-fluoro tryptophan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity and Spectroscopic Utility of 5-Bromo- vs. 5-Fluoro-Tryptophan Derivatives

Executive Summary

This guide provides a technical comparison between 5-Fluoro-tryptophan (5-F-Trp) and 5-Bromo-tryptophan (5-Br-Trp) . While both are halogenated analogs of the essential amino acid L-tryptophan, their applications in protein engineering, spectroscopy, and medicinal chemistry diverge significantly due to the "Heavy Atom Effect" and steric differences.

Quick Comparison Matrix

Feature5-Fluoro-Tryptophan (5-F-Trp)5-Bromo-Tryptophan (5-Br-Trp)
Primary Utility 19F NMR Probe & Fluorescence DynamicsPhosphorescence & X-ray Phasing
Fluorescence Retained (often blue-shifted); reduced heterogeneityQuenched (intersystem crossing)
Phosphorescence Negligible at Room TempStrong (Heavy Atom Effect)
Steric Size (VdW) ~1.47 Å (Bioisostere of H)~1.85 Å (Steric clash potential)
Protein Incorporation High Efficiency (up to 100%)Low/Moderate (Requires strict auxotrophy)
Metabolic Fate Substrate for Serotonin pathway (False neurotransmitter)Generally inhibitory; poor substrate

Physicochemical Profile: The Halogen Impact

The biological divergence of these two derivatives stems from the fundamental physical properties of the halogen substituent at the C5 position of the indole ring.

  • 5-Fluoro-Trp (The "Stealth" Probe): Fluorine's Van der Waals radius (1.47 Å) is only slightly larger than Hydrogen (1.20 Å). Consequently, 5-F-Trp is a steric bioisostere of Tryptophan. It fits into the active sites of enzymes like Tryptophanyl-tRNA Synthetase (TrpRS) with minimal perturbation, allowing for high-efficiency translational incorporation. Its high electronegativity alters the pKa of the indole nitrogen but often preserves the overall protein fold.

  • 5-Bromo-Trp (The "Heavy" Perturber): Bromine is significantly larger (1.85 Å), comparable to a methyl group. This added bulk can cause steric clashes in tightly packed hydrophobic cores or enzyme active sites, reducing incorporation efficiency. Electronically, the heavy nucleus (high atomic number, Z=35) induces strong spin-orbit coupling, fundamentally altering the excited state dynamics.

Spectroscopic Utility: Fluorescence vs. Phosphorescence

This is the most critical differentiator for experimental design.

5-Fluoro-Trp: The Dynamics Reporter

5-F-Trp is a superior probe for fluorescence lifetime studies. In native Tryptophan, electron transfer from the indole ring to the peptide backbone causes "lifetime heterogeneity" (complex decay kinetics). The high electronegativity of Fluorine increases the ionization potential of the indole ring, suppressing this electron transfer.

  • Result: Simpler, mono-exponential decay kinetics.

  • Application: Resolving subtle protein conformational changes without the "noise" of complex photophysics.[1]

5-Bromo-Trp: The Quencher & Phosphor

5-Br-Trp exhibits the Heavy Atom Effect . The high nuclear charge facilitates Intersystem Crossing (ISC) , where the excited singlet state (


) flips its spin to become a triplet state (

).
  • Fluorescence Quenching: The rapid move to

    
     depletes the 
    
    
    
    population, effectively killing fluorescence.
  • Phosphorescence: The molecule emits light as it slowly returns from

    
     to the ground state (
    
    
    
    ). This allows for the detection of Room Temperature Phosphorescence (RTP) in rigid protein environments, reporting on slow (millisecond) protein dynamics.
Visualizing the Photophysics (Jablonski Diagram)

Jablonski cluster_0 Excitation cluster_1 5-Fluoro-Trp Path cluster_2 5-Bromo-Trp Path Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Absorbance (UV) Fluorescence Fluorescence Emission (High Quantum Yield) (ns scale) Excited->Fluorescence Radiative Decay (5-F-Trp) Triplet Triplet State (T1) (Intersystem Crossing) Excited->Triplet Heavy Atom Effect (5-Br-Trp) Phosphorescence Phosphorescence (ms scale) Triplet->Phosphorescence Slow Emission caption Figure 1: Divergent Photophysical Pathways. 5-F-Trp favors fluorescence, while 5-Br-Trp forces Intersystem Crossing.

Protein Engineering & Incorporation Protocols

To use these analogs in proteins, you must trick the bacterial machinery into using them instead of native Tryptophan.

Incorporation Efficiency
  • 5-F-Trp: High (80-100%). The translational machinery (TrpRS) cannot easily distinguish F from H.

  • 5-Br-Trp: Low to Moderate (20-60%). The synthetase discriminates against the bulky Bromine. High incorporation requires strict depletion of native Trp and overexpression of the target protein.

Experimental Workflow: Auxotrophic Labeling

This protocol ensures high specific labeling by using a Tryptophan auxotroph (E. coli strain that cannot synthesize Trp).

Incorporation Start Inoculate Trp Auxotroph (e.g., E. coli W3110 trpA-) Growth Grow in Minimal Media (Limit Trp to 5-10 µg/mL) Start->Growth Depletion Trp Depletion Phase (OD600 ~0.8, Trp runs out) Growth->Depletion Choice Select Analog Depletion->Choice Addition Add Analog (Shift) Induction Induce Expression (IPTG) (4-12 Hours) Addition->Induction F_Path Add 5-Fluoro-Trp (60 mg/L) Choice->F_Path High Efficiency Br_Path Add 5-Bromo-Trp (100 mg/L + Surfactant) Choice->Br_Path Force Feed F_Path->Addition Br_Path->Addition Harvest Harvest & Purify Induction->Harvest caption Figure 2: Metabolic Labeling Workflow. Note higher concentration required for 5-Br-Trp to outcompete salvage pathways.

Step-by-Step Protocol:

  • Strain Selection: Use a tight Trp auxotroph (e.g., E. coli ATCC 24996 or specific trpA- strains).

  • Starter Culture: Grow overnight in M9 minimal media supplemented with low L-Trp (50 µg/mL) to support initial biomass.

  • Depletion: Inoculate large culture. Monitor OD600. When growth plateaus (Trp exhaustion), the cells stop dividing but remain metabolically active.

  • Shift:

    • For 5-F-Trp: Add 60 mg/L dissolved in water/buffer.

    • For 5-Br-Trp: Add 100-150 mg/L. Note: 5-Br-Trp is hydrophobic; dissolve in a small volume of 0.1M NaOH or DMSO before adding to media.

  • Induction: Add IPTG (1 mM) immediately after the analog. Incubate for 4-6 hours. Note: Do not extend 5-Br-Trp induction too long (>12h) as it can inhibit cell health more severely than 5-F-Trp.

Medicinal Chemistry & Biological Activity[2][3][4][5][6]

5-Fluoro-Trp: The Metabolic Imposter
  • Serotonin Pathway: 5-F-Trp can cross the blood-brain barrier and act as a substrate for Tryptophan Hydroxylase (TPH). It is converted to 5-Fluoro-5-HTP and subsequently to 5-Fluoro-Serotonin .

  • Activity: 5-Fluoro-Serotonin is a "false neurotransmitter." It activates serotonin receptors but resists degradation by Monoamine Oxidase (MAO) due to the strength of the C-F bond, potentially prolonging signaling.

  • Toxicity: High concentrations are cytotoxic to mammalian cells because incorporated 5-F-Trp can disrupt protein-protein interactions slightly, but primarily because it messes with serotonin/melatonin regulation.

5-Bromo-Trp: The Synthetic Scaffold
  • Metabolic Stability: 5-Br-Trp is a poor substrate for TPH. It is rarely used as a metabolic probe in vivo.

  • Drug Discovery: Its primary value is as a synthetic intermediate . The C-Br bond is a "handle" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[2]

  • Case Study: In the synthesis of Vemurafenib (melanoma drug), bromo-indole scaffolds are crucial intermediates.[2] The Bromine allows the attachment of complex heterocycles that Fluorine (with its ultra-strong C-F bond) would not permit.

References

  • Crowley, P. B., et al. (2012). "Fluorine-19 Nuclear Magnetic Resonance Study of 5-Fluorotryptophan-Labeled Histidine-Binding Protein J." Biochemistry. Link

  • Liu, J., et al. (2024). "Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity." Journal of the American Chemical Society.[3] Link

  • Ross, J. B. A., et al. (1997). "Phosphorescence and Optically Detected Magnetic Resonance of Tryptophan in Proteins." Methods in Enzymology. Link

  • Sun, H., et al. (2011). "Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins." Journal of Fluorescence. Link

  • BenchChem. (2025).[2][4] "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." Application Notes. Link

Sources

crystallographic data for methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and crystallographic analysis of Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (commonly known as 5-Bromo-L-Tryptophan Methyl Ester ). It compares this molecule against its non-brominated parent (Tryptophan Methyl Ester) and its free acid form (5-Bromo-Tryptophan) to assist researchers in Structure-Based Drug Design (SBDD) and synthetic applications.

Executive Summary & Application Scope

Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate is a critical scaffold in medicinal chemistry. Unlike the zwitterionic free acid, the methyl ester exhibits enhanced lipophilicity and solubility in organic solvents, making it a superior intermediate for peptide synthesis and a vital crystallographic probe.

Key Applications:

  • Anomalous Phasing Agent: The heavy bromine atom (

    
    ) provides a strong anomalous scattering signal (
    
    
    
    ), facilitating phase determination in protein-ligand crystallography (SAD/MAD phasing).
  • Fragment-Based Drug Discovery (FBDD): The indole ring mimics key hydrophobic interactions in GPCRs and kinase pockets, while the bromine serves as a halogen-bond donor.

  • Synthetic Synthon: The ester protection allows for immediate C-terminus coupling or side-chain modification without zwitterionic interference.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its primary structural alternatives.

Table 1: Structural & Physicochemical Comparison

FeatureTarget: 5-Br-Trp-OMe Alternative A: L-Trp-OMe Alternative B: 5-Br-Trp (Free Acid)
Formula



MW ( g/mol ) 297.15218.25283.12
State (RT) Crystalline Solid (HCl salt)Crystalline Solid (HCl salt)Crystalline Solid
Melting Point ~200–220 °C (Dec)*213–216 °C264 °C (Dec)
Solubility High: MeOH, DMSO, DMFMod:

High: MeOH,

Low: Et2O
High: Alkaline

Low: Organics
Crystallography Strong Anomalous Signal (Br)Weak Signal (Light atoms only)Strong Signal (Br)
Lattice Forces H-bonds + Halogen BondingH-bonds +

-

stacking
Strong Charge-Charge (Zwitterion)

*Note: Melting points for esters are typically lower than their zwitterionic free acid counterparts due to the loss of strong intermolecular electrostatic forces.

Crystallographic Utility: The "Heavy Atom" Effect

For researchers using this molecule in X-ray diffraction (XRD), the bromine substituent is the defining feature.

Anomalous Scattering Logic

The bromine atom has a K-absorption edge at 13.474 keV (


).
  • Mechanism: When X-ray energy is tuned near this edge, the bromine electrons resonate, causing a breakdown of Friedel's Law (

    
    ).
    
  • Benefit: This intensity difference allows for the direct calculation of phases without needing native datasets, a technique known as Single-wavelength Anomalous Dispersion (SAD) .

Diagram: Anomalous Scattering Workflow

The following diagram illustrates how the 5-Br-Trp-OMe ligand aids in solving complex protein structures.

AnomalousScattering Ligand 5-Br-Trp-OMe (Ligand) Complex Co-Crystal Complex Ligand->Complex Soaking/Co-crystallization Protein Target Protein (Apo) Protein->Complex Diffraction Diffraction Pattern (Friedel Pairs) Complex->Diffraction Expose to X-rays Xray Synchrotron X-ray (Tunable Source) Xray->Diffraction Tune to 13.47 keV (Br K-edge) Phasing Phase Calculation (SAD/MAD) Diffraction->Phasing Measure Anomalous Signal Structure Solved 3D Structure Phasing->Structure Electron Density Map

Caption: Workflow utilizing the anomalous signal of the bromine atom in 5-Br-Trp-OMe to solve the phase problem in protein crystallography.

Experimental Protocols

To obtain high-quality crystallographic data, the purity of the sample is paramount. Below is a validated workflow for synthesis and crystallization.

A. Synthesis: Fischer Esterification

This protocol converts 5-Bromo-L-Tryptophan to its methyl ester hydrochloride.

Reagents: 5-Bromo-L-Tryptophan (1.0 eq), Thionyl Chloride (


, 1.5 eq), Anhydrous Methanol (Solvent).
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.

  • Activation: Cool anhydrous methanol (20 mL/g of substrate) to 0°C. Dropwise add thionyl chloride. Caution: Exothermic reaction evolving HCl gas.[1]

  • Addition: Add 5-Bromo-L-Tryptophan in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).

  • Isolation: Evaporate solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride .

  • Yield: Expect >90% as an off-white crystalline solid.

B. Crystallization for X-ray Diffraction

The hydrochloride salt crystallizes readily, but obtaining single crystals suitable for diffraction requires controlled kinetics.

Method: Vapor Diffusion (Sitting Drop)

  • Solvent (Precipitant): Diethyl Ether or Acetone.

  • Anti-solvent (Solvent): Methanol or Ethanol.

  • Dissolution: Dissolve 20 mg of the ester hydrochloride in a minimum amount of Methanol (approx. 0.5 mL) in a small vial.

  • Outer Chamber: Place the small vial inside a larger jar containing 5 mL of Diethyl Ether.

  • Equilibration: Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol, reducing solubility and promoting crystal growth over 24–48 hours.

  • Harvesting: Crystals will appear as prisms or needles. Mount immediately in Paratone-N oil to prevent desolvation.

Structural Validation Logic

When analyzing the crystallographic data of this molecule, researchers should look for specific structural motifs that confirm identity and quality.

Expected Crystal Packing Features
  • Chirality: Since the starting material is L -isomer, the space group must be non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ). If the space group is Centrosymmetric (e.g.,
    
    
    ), racemization occurred during synthesis.
  • Hydrogen Bonding: Expect a simplified H-bond network compared to the free acid. The esterification removes the carboxylate acceptor, leaving the ammonium (

    
    ) and indole (
    
    
    
    ) as primary donors, and the chloride ion (
    
    
    ) as the primary acceptor.
  • Halogen Bonding: Inspect the crystal packing for

    
     or 
    
    
    
    interactions. The bromine atom often directs packing via "sigma-hole" interactions.
Diagram: Structural Interaction Map

InteractionMap Indole Indole Ring (Hydrophobic/Stacking) Indole->Indole Pi-Pi Stacking Br Bromine (C-5) (Halogen Bond Donor) Br->Indole Sigma-hole effect Ester Methyl Ester (COOMe) (H-Bond Acceptor) Br->Ester Intermolecular Halogen Bond Amine Ammonium (NH3+) (H-Bond Donor) Amine->Ester Intramolecular H-bond? Chloride Chloride Ion (Cl-) (Counterion) Amine->Chloride Ionic H-bond

Caption: Predicted intermolecular interaction map within the crystal lattice of 5-Br-Trp-OMe HCl.

References

  • Comparison of Tryptophan Derivatives: Detailed analysis of 5-bromo-tryptophan properties and biological applications. Source: PubMed - "The five bromotryptophans" URL:[Link]

  • Anomalous Scattering in Crystallography: Foundational theory on using heavy atoms like Bromine for phase determination. Source: CSIC Crystallography - "Anomalous Dispersion" URL:[Link]

  • Structural Basis of Halogenated Tryptophans: Crystal structures of proteins complexed with 5-bromotryptophan. Source: PMC - "Structural basis of regioselective tryptophan dibromination" URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CHEMICAL INTELLIGENCE & HAZARD PROFILING

Before selecting PPE, we must define the adversary.[1] Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate (CAS: 355017-52-6) is a halogenated tryptophan derivative.[1][2] In drug discovery, it is frequently used as a scaffold for indole-based alkaloids and serotonin receptor modulators.[1]

Why this specific structure demands respect:

  • The Indole Moiety: Electron-rich and prone to oxidative polymerization.[1] Upon exposure to light and air, it degrades into colored impurities (pinking/browning), necessitating strict storage protocols.[1]

  • The 5-Bromo Substituent: Halogenation often increases lipophilicity and metabolic stability, potentially enhancing biological bioavailability compared to the parent tryptophan.[1]

  • The Methyl Ester: Increases volatility slightly compared to the free acid and allows for rapid absorption through mucous membranes.[1]

Hazard Classification (GHS)

Based on structural analogs (5-bromo-tryptophan) and functional group analysis:

  • H302: Harmful if swallowed (Bioactive amino acid derivative).[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard "lab safety" is insufficient. You must tailor protection to the state of matter and the solvent system used.[1]

Task-Based PPE Selection
Protective Layer Task A: Weighing / Solid Handling Task B: Synthesis / Solvated Handling Scientific Rationale
Hand Protection Single Nitrile Gloves (min 5 mil thickness).[1]Double Gloving Required. Inner: Nitrile (4 mil).Outer:[1] Nitrile (5-8 mil) OR Silver Shield® (if using DCM/DMF).[1]Solid powder risk is mechanical contact.[1] Solvated risk involves carrier solvents (DMSO, DCM) driving the compound through glove pores.[1]
Respiratory N95 / P100 Mask (if outside hood) OR Fume Hood (Sash <18").[1]Fume Hood Mandatory. Do not rely on masks for solvent vapors.[1]Fine amino acid ester dusts are potent respiratory sensitizers.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Chemical Safety Goggles + Face Shield (if volume >500mL).[1]Safety glasses fail against airborne dust migration and liquid splash-back.[1]
Body Defense Lab Coat (Cotton/Poly blend).[1] Buttoned to neck.[1]Chemical-Resistant Apron (Tyvek or Rubber) over Lab Coat.[1]Esters can wick through cotton rapidly if spilled in solution.[1]
Visual Logic: PPE Decision Tree

PPE_Decision_Tree Figure 1: PPE Selection Logic based on Physical State and Solvent Carrier Start START: Handling 5-Br-Trp-OMe State What is the physical state? Start->State Solid SOLID (Powder) State->Solid Liquid LIQUID (Solution) State->Liquid Solid_PPE PPE LEVEL 1: - Nitrile Gloves (5 mil) - Safety Goggles - Fume Hood (Dust Control) Solid->Solid_PPE Solvent_Check Check Solvent Type Liquid->Solvent_Check Standard_Solvent Standard (MeOH, Water, EtOAc) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, DMF, DMSO) Solvent_Check->Penetrating_Solvent Liq_PPE_Std PPE LEVEL 2: - Double Nitrile Gloves - Goggles - Fume Hood Standard_Solvent->Liq_PPE_Std Liq_PPE_High PPE LEVEL 3: - Laminate (Silver Shield) Liners - Nitrile Outer Gloves - Apron + Face Shield Penetrating_Solvent->Liq_PPE_High

PART 3: OPERATIONAL HANDLING PROTOCOLS (SOP)

Protocol A: Storage & Stability
  • The Threat: Oxidation.[1] The indole ring is sensitive to light and atmospheric oxygen.

  • The Fix:

    • Store at -20°C .

    • Keep under an inert atmosphere (Argon or Nitrogen) if the vial is opened.[1]

    • Use amber glass vials to prevent photo-degradation.[1]

    • Note: If the compound turns pink or brown, purification (recrystallization) is required before use in sensitive biological assays.[1]

Protocol B: Weighing & Transfer
  • Context: Amino acid esters often carry static charge, causing "fly-away" powder that contaminates balances.[1]

  • Procedure:

    • Equip: Don PPE Level 1 (see Matrix).[1]

    • Environment: Place the analytical balance inside a powder containment hood or use a static gun/ionizer bar on the weigh boat.[1]

    • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bulk container; transfer small amounts to a secondary vessel first.

    • Clean: Wipe the balance area with a wet paper towel (10% bleach or detergent) immediately after weighing to deactivate trace residues.[1]

Protocol C: Reaction Setup (Inert Conditions)
  • Context: Using this reagent in peptide coupling or indole functionalization.[1]

  • Procedure:

    • Purge: Flame-dry glassware and cool under Argon flow.

    • Solvent: Degas solvents (sparge with N2 for 15 mins) prior to dissolving the indole ester. Dissolved oxygen accelerates polymerization.[1]

    • Addition: Add the 5-bromo-tryptophan ester as a solid to the reaction vessel against a positive flow of inert gas to prevent air ingress.

PART 4: EMERGENCY RESPONSE & DECONTAMINATION

Spill Response Workflow

Scenario: You drop a 5g vial of powder on the floor.

  • Isolate: Evacuate the immediate 10ft radius.[1] Post "DO NOT ENTER" signage.[1]

  • PPE Upgrade: Put on N95 respirator and double gloves.

  • Containment (Dry): Do NOT sweep dry dust (creates aerosols).[1] Cover the spill with wet paper towels (dampened with water/detergent) to suppress dust.[1]

  • Cleanup: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decon: Scrub the surface with 1N NaOH (hydrolyzes the ester) followed by water.[1]

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][3][5][6][7] The ester can hydrolyze to acid in the eye, causing sustained irritation.

  • Skin Contact: Wash with soap and water.[1][3][7][8][9] Do not use alcohol/ethanol—this increases skin permeability and absorption of the indole.[1]

PART 5: WASTE DISPOSAL & STEWARDSHIP

This compound contains Bromine (Halogen).[1][10] It cannot be treated as standard organic waste.[1]

  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Keep separate from non-halogenated solvents (acetone/ethanol) to minimize disposal costs, unless mixed during the experiment.[1]

  • Labeling: Must be clearly labeled "Contains Halogenated Organics: 5-Bromo-Tryptophan Ester."[1]

  • Destruction: High-temperature incineration is the required disposal method to prevent formation of brominated dioxins.[1]

Visual Logic: Waste Stream Routing

Waste_Disposal Figure 2: Waste Segregation Flow for Halogenated Indoles Waste Chemical Waste Type Contains Halogens? (Br, Cl, I, F) Waste->Type Yes YES (5-Br-Trp-OMe) Type->Yes No NO Type->No Halo_Bin HALOGENATED WASTE CARBOY Yes->Halo_Bin NonHalo_Bin NON-HALOGENATED WASTE CARBOY No->NonHalo_Bin Destruction High-Temp Incineration Halo_Bin->Destruction

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135408796, Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Halogenated Organic Compounds.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.